molecular formula C15H10O6 B1446836 3-Hydroxymorindone

3-Hydroxymorindone

Cat. No.: B1446836
M. Wt: 286.24 g/mol
InChI Key: JCZGUFVZKUDRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymorindone (CAS 80368-74-7) is a naturally occurring anthraquinone compound isolated from botanical sources such as Morinda citrifolia (Noni) and Knoxia roxburghii . With a molecular formula of C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol, this compound is characterized as a pigment and is supplied with a high purity level of ≥95% . Recent scientific investigations have revealed significant research value for this compound in oncology studies, particularly in exploring mechanisms of cell death. Research published in a 2023 study indicates that this compound induces apoptosis in cervical cancer cells through a ROS-mediated pathway . The proposed mechanism of action involves the induction of mitochondrial dysfunction by promoting the accumulation of reactive oxygen species (ROS), subsequently leading to the inhibition of the PI3K/AKT/NF-κB signaling pathway . This targeted action makes this compound a promising candidate for researchers investigating novel signaling pathways in cancer and cellular stress responses. The compound is provided for laboratory research purposes only. All products are for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c1-5-9(17)4-7-11(12(5)18)13(19)6-2-3-8(16)15(21)10(6)14(7)20/h2-4,16-18,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZGUFVZKUDRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Hydroxymorindone: A Technical Guide to Its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone, an anthraquinone derivative, is a natural product of interest within the scientific community, particularly for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and delves into the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

To date, the primary identified natural source of this compound is the plant Knoxia roxburghii (Spreng.) M. A. Rau, a member of the Rubiaceae family.[1][2][3] This plant has a history of use in traditional Chinese medicine. While this compound has been identified as a constituent of Knoxia roxburghii, comprehensive quantitative data regarding its abundance in this or other plant species remains limited in publicly available literature. Further research is required to quantify the concentration of this compound in various tissues of Knoxia roxburghii and to explore other potential botanical sources.

Biosynthesis of this compound

The biosynthesis of this compound is understood to follow the established pathway for Rubiaceae-type anthraquinones, which is a branch of the shikimate pathway.[4][5] This pathway is distinct from the polyketide pathway, which is responsible for the biosynthesis of many other types of anthraquinones.

The biosynthesis of the anthraquinone core in the Rubiaceae commences with chorismate, a key intermediate in the shikimate pathway. The pathway proceeds through the following key steps:

  • Formation of Isochorismate: Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS).[5][6] This is a critical regulatory step, channeling precursors into anthraquinone biosynthesis.

  • Formation of o-Succinylbenzoic Acid (OSB): Isochorismate then reacts with α-ketoglutarate in a reaction catalyzed by o-succinylbenzoate synthase (OSBS) to form o-succinylbenzoic acid.[5]

  • Activation of OSB: OSB is subsequently activated by conversion to its coenzyme A thioester, OSB-CoA, a reaction mediated by OSB:CoA ligase.[5]

  • Naphthoate Synthesis and Cyclization: The activated OSB-CoA undergoes a series of reactions, including cyclization, to form the naphthalene ring system, a core component of the anthraquinone structure.

  • Prenylation: The naphthalene intermediate is then prenylated, typically with dimethylallyl pyrophosphate (DMAPP), which is derived from the isoprenoid pathway.

  • Final Cyclization and Aromatization: Subsequent cyclization and aromatization reactions lead to the formation of the basic anthraquinone skeleton.

Tailoring Steps: Following the formation of the core anthraquinone structure, a series of tailoring reactions, including hydroxylations and methylations, are required to produce the specific substitution pattern of this compound. While the general pathway is established, the specific enzymes responsible for the hydroxylation at position 3 and other modifications of the morindone scaffold are not yet fully characterized. It is known that radical S-adenosyl-L-methionine (SAM) enzymes can be involved in the methylation of anthraquinone precursors.[7][8]

Biosynthetic Pathway of this compound

Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase OSB o-Succinylbenzoic Acid (OSB) Isochorismate->OSB o-Succinylbenzoate Synthase OSB_CoA OSB-CoA OSB->OSB_CoA OSB:CoA Ligase Naphthoate_Intermediate Naphthoate Intermediate OSB_CoA->Naphthoate_Intermediate Prenylated_Intermediate Prenylated Intermediate Naphthoate_Intermediate->Prenylated_Intermediate Prenyltransferase Anthraquinone_Core Anthraquinone Core Prenylated_Intermediate->Anthraquinone_Core Morindone Morindone Anthraquinone_Core->Morindone Tailoring Enzymes Hydroxymorindone This compound Morindone->Hydroxymorindone Hydroxylase

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound are not extensively documented. However, based on standard methodologies for the analysis of anthraquinones from plant sources, a general workflow can be outlined.

General Workflow for Isolation and Analysis

Workflow Start Plant Material (e.g., Knoxia roxburghii roots) Extraction Extraction (e.g., Maceration or Soxhlet with Ethanol/Methanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Filtration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography Purification Preparative HPLC/TLC Chromatography->Purification Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Purification->Structure_Elucidation Quantification Quantitative Analysis (HPLC-UV/MS) Purification->Quantification

Caption: General experimental workflow for isolation and analysis.

1. Extraction:

  • Plant Material: Dried and powdered plant material (e.g., roots of Knoxia roxburghii) is used as the starting material.[1]

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol or methanol.[1] This can be done through maceration, percolation, or Soxhlet extraction to ensure efficient extraction of the anthraquinones.

2. Fractionation and Purification:

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For anthraquinones, partitioning between water and a moderately polar organic solvent like ethyl acetate is common.

  • Chromatography: The resulting fractions are then subjected to various chromatographic techniques for further purification.

    • Column Chromatography: Silica gel or Sephadex column chromatography is frequently used for the initial separation of compounds.

    • Preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC): These techniques are employed for the final purification of this compound to obtain a high-purity sample.

3. Structure Elucidation:

  • The purified compound is subjected to spectroscopic analysis to confirm its identity.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

4. Quantitative Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the quantitative analysis of this compound in plant extracts. A validated analytical method would be required, including the use of a certified reference standard of this compound to generate a calibration curve for accurate quantification.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for this compound from its natural sources. The table below is provided as a template for future research findings.

Natural Source (Plant Part)Extraction MethodAnalytical MethodConcentration of this compound (mg/g dry weight)Reference
Knoxia roxburghii (Root)Data not availableData not availableData not available
Other potential sourcesData not availableData not availableData not available

Future Perspectives

The study of this compound presents several opportunities for future research. A primary focus should be on the quantitative analysis of this compound in Knoxia roxburghii and the screening of other plants within the Rubiaceae family to identify new, potentially richer sources. Furthermore, the elucidation of the specific enzymes involved in the tailoring steps of its biosynthesis, particularly the hydroxylases and methyltransferases, will provide a more complete understanding of its formation and could open avenues for biotechnological production through metabolic engineering. As more data becomes available, this guide will be updated to reflect the expanding knowledge base on this promising natural product.

References

An In-depth Technical Guide on 3-Hydroxymorindone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymorindone, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, where available in the literature, are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-cancer effects, with a focus on the induction of apoptosis through the mitochondrial pathway. All quantitative data are summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mode of action.

Chemical Structure and Identification

This compound, systematically named 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione, is a member of the anthraquinone class of organic compounds. Its chemical structure is characterized by a tricyclic aromatic system with two ketone groups and four hydroxyl substituents, along with a methyl group.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione[1]
CAS Number 80368-74-7[2]
Molecular Formula C₁₅H₁₀O₆[3][4]
Molecular Weight 286.24 g/mol [2][3]
Canonical SMILES CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O[1]
InChI Key JCZGUFVZKUDRMM-UHFFFAOYSA-N[1]
Synonyms 3-Hydroxy-morindone, 1,3,5,6-Tetrahydroxy-2-methylanthraquinone[5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and experimental information.

Table 2: Physicochemical Properties of this compound

PropertyValueNotesReference
Physical State Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers.General solubility for similar flavonoids. Specific data for this compound is not available.
XLogP3 2.9Computed[1]
UV-Vis λmax Not reported

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in various plant species, most notably in the Rubiaceae family.

  • Natural Sources: It has been identified in Morinda citrifolia (Noni) and is a constituent of the traditional Chinese medicine plant Knoxia roxburghii (Spreng.) M. A. Rau.[6]

  • Biosynthesis: The biosynthesis of anthraquinones in Morinda species is understood to proceed via the shikimate pathway.[3] Chorismate, a key intermediate in this pathway, is converted to isochorismate by the enzyme isochorismate synthase, which is a critical regulatory step in the biosynthesis of these compounds.[3]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of pure this compound are not extensively documented in a single source. However, based on general procedures for isolating anthraquinones from plant materials, a representative protocol can be outlined.

Isolation and Purification of a this compound-Containing Fraction from Knoxia roxburghii

The following protocol is based on the methodology described for obtaining a bioactive fraction containing this compound from Knoxia roxburghii.[6]

  • Extraction:

    • The dried and powdered roots of Knoxia roxburghii are extracted with 75% ethanol.

    • The resulting extract is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Fractionation:

    • The different fractions are collected, and the H₂O-soluble fraction (HSF) has been shown to contain this compound.[6]

  • Purification (General Approach):

    • Further purification of the HSF to isolate pure this compound would typically involve chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

Characterization Methods

The characterization of this compound would involve a combination of spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure.

  • UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the chromophore.

Cytotoxicity Assay (General Protocol)

The cytotoxic effects of this compound can be evaluated using various cell-based assays. A common method is the MTT assay.

  • Cell Culture:

    • Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound-containing fraction or pure compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

Biological Activities and Signaling Pathways

Research has indicated that this compound exhibits significant cytotoxic activity against human cancer cells. The primary mechanism of action appears to be the induction of apoptosis.

A study on a water-soluble fraction of Knoxia roxburghii containing this compound demonstrated potent cytotoxic effects on human MCF-7 breast cancer cells. The observed effects suggest the involvement of the intrinsic or mitochondrial pathway of apoptosis.[6]

The key events in this pathway are:

  • Increased Reactive Oxygen Species (ROS) Production: The compound induces oxidative stress within the cancer cells.

  • Mitochondrial Dysfunction: This is characterized by a reduction in the mitochondrial membrane potential.

  • Regulation of Apoptotic Proteins: There is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2][5]

  • Caspase Activation: The cascade of events leads to the activation of executioner caspases, such as caspase-3.[7]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.[8]

While the direct role of this compound in modulating the PI3K/Akt/mTOR pathway has not been explicitly demonstrated, this is a common pathway targeted by many natural anti-cancer compounds and warrants further investigation for this molecule.[9]

Visualizing the Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by the this compound-containing fraction.

G Proposed Apoptotic Signaling Pathway of this compound HM This compound ROS Increased ROS Production HM->ROS Bax Bax (pro-apoptotic) Upregulation HM->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation HM->Bcl2 Mito Mitochondrial Dysfunction (Reduced Membrane Potential) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound in cancer cells.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytotoxic effects against cancer cells. Its mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, mediated by increased ROS production and the regulation of key apoptotic proteins. However, to fully realize its therapeutic potential, further research is imperative.

Key areas for future investigation include:

  • Detailed Physicochemical Characterization: Comprehensive studies to determine the melting point, solubility in various solvents, and detailed spectral data (UV-Vis, NMR, MS) of the pure compound are essential.

  • Elucidation of Specific Molecular Targets: Identifying the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

  • In-depth Signaling Pathway Analysis: Investigating the effects of the pure compound on various signaling pathways, including the PI3K/Akt/mTOR pathway, will provide a more complete picture of its cellular effects.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Development of Synthetic Analogs: The chemical structure of this compound can serve as a scaffold for the synthesis of novel derivatives with potentially enhanced potency and improved pharmacological properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential anti-cancer agent. The compiled information highlights both the current understanding and the existing knowledge gaps, paving the way for future research in this promising area.

References

Spectroscopic Profile of 3-Hydroxymorindone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxymorindone (1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione), a naturally occurring anthraquinone derivative. Due to the limited availability of a complete, published experimental dataset for this compound, this document presents representative spectroscopic data from closely related compounds and outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Introduction

This compound is a polyhydroxylated anthraquinone, a class of compounds known for their diverse biological activities. The structural elucidation and purity assessment of such compounds heavily rely on a combination of spectroscopic techniques. This guide serves as a resource for researchers engaged in the isolation, characterization, and development of this compound and related natural products.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural analogue, morindone, and general principles of spectroscopy for hydroxyanthraquinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.0 - 7.2s-
H-7~7.3 - 7.5d~8.0
H-8~7.6 - 7.8d~8.0
2-CH₃~2.2 - 2.4s-
1-OH~12.0 - 13.0s-
3-OH~9.0 - 10.0s-
5-OH~11.0 - 12.0s-
6-OH~9.0 - 10.0s-

Note: Predicted values are based on the analysis of similar anthraquinone structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1~160 - 165
C-2~110 - 115
C-3~150 - 155
C-4~105 - 110
C-4a~130 - 135
C-5~155 - 160
C-6~145 - 150
C-7~120 - 125
C-8~115 - 120
C-8a~130 - 135
C-9~180 - 185
C-10~185 - 190
C-9a~110 - 115
C-10a~115 - 120
2-CH₃~15 - 20

Note: Predicted values are based on the analysis of similar anthraquinone structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: FT-IR Spectroscopic Data for Morindone (Representative Data) [1][2]

Wavenumber (cm⁻¹)Assignment
3405O-H stretching (phenolic)
2919C-H stretching (aromatic)
1597C=O stretching (quinone)
1273C-O stretching (phenol)
1072C-H in-plane bending

Note: Data is for morindone, a structurally similar compound, and serves as a representative example.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones. The absorption maxima are influenced by the substitution pattern and solvent.

Table 4: UV-Vis Spectroscopic Data for Morindone (Representative Data) [2]

Solventλmax (nm)
Ethanol269, 422

Note: Data is for morindone, a structurally similar compound, and serves as a representative example.[2] UV/Vis spectra of hydroxyanthraquinones typically display multiple absorption bands in the UV and visible regions.[3]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.[4] Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[5]

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima in the ultraviolet and visible regions.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.[6]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200 to 800 nm.[7]

  • Data Processing: The spectrophotometer software will generate a spectrum of absorbance versus wavelength, from which the λmax values can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation UV_Vis->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic analysis of natural products.

References

The Core Mechanism of 3-Hydroxymorindone in Cancer Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone, a naturally occurring anthraquinone, has emerged as a compound of significant interest in oncology research. Isolated from botanicals such as Morinda citrifolia (Noni) and Knoxia roxburghii, this molecule has demonstrated notable anticancer properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, with a focus on its role in inducing apoptosis, modulating cell cycle progression, and interfering with key signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Cytotoxicity Profile of this compound

The anticancer potential of a compound is initially assessed by its ability to inhibit the growth of and induce death in cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this evaluation. While comprehensive IC50 data for this compound across a wide range of cancer cell lines is still being established, studies have shown its cytotoxic effects against various cancer types, including cervical cancer.

Table 1: Representative IC50 Values for Compounds in HeLa Cervical Cancer Cells

CompoundCell LineIC50 (µM)Reference
Compound SVM-2HeLa S35.18[2]
Compound SVM-4HeLa S34.89[2]
Molybdenum Complex 1HeLa15[3]
Molybdenum Complex 2HeLa12[3]
3beta-hydroxyurs-12-en-27-oic acidHeLa6.80 µg/ml[4]

Note: This table provides a reference for typical IC50 values in HeLa cells for various cytotoxic compounds. Specific IC50 values for this compound in HeLa and other cell lines should be determined empirically for each study.

Core Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Recent research has elucidated a primary mechanism by which this compound exerts its anticancer effects: the induction of apoptosis in cancer cells through a pathway mediated by reactive oxygen species (ROS).[1] This process is particularly well-documented in cervical cancer cells.

Induction of Reactive Oxygen Species (ROS)

This compound treatment leads to a significant accumulation of intracellular ROS.[1] ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger programmed cell death. This increase in oxidative stress appears to be a critical initiating event in the apoptotic cascade induced by this compound.

Mitochondrial Dysfunction

The elevated ROS levels subsequently lead to mitochondrial dysfunction.[1] The mitochondria, central to cellular metabolism and survival, are primary targets of oxidative stress. ROS-induced damage to mitochondrial components can disrupt the mitochondrial membrane potential and trigger the release of pro-apoptotic factors into the cytoplasm, thereby committing the cell to apoptosis.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

A pivotal aspect of this compound's mechanism of action is its ability to inhibit the prosurvival PI3K/AKT/NF-κB signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell proliferation, survival, and resistance to apoptosis. By suppressing the activity of key proteins in this pathway, this compound effectively dismantles the cancer cell's survival machinery, rendering it susceptible to apoptosis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

G HM This compound ROS ↑ Reactive Oxygen Species (ROS) HM->ROS induces PI3K PI3K HM->PI3K inhibits Mito Mitochondrial Dysfunction ROS->Mito causes Apoptosis Apoptosis Mito->Apoptosis triggers AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB NFkB->Apoptosis inhibits

This compound-induced apoptotic pathway.

Modulation of the Cell Cycle

In addition to inducing apoptosis, compounds structurally related to this compound have been shown to cause cell cycle arrest.[1] The cell cycle is a series of events that takes place in a cell as it grows and divides. By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from proliferating. While the specific effects of this compound on the cell cycle are an area of ongoing investigation, it is plausible that it contributes to its overall anticancer activity by inhibiting uncontrolled cell division.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., HeLa)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • This compound stock solution

  • Complete culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Intracellular ROS

This protocol details the detection of intracellular ROS levels using a fluorescent probe.

Materials:

  • Cancer cell lines

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with DCFH-DA solution in the dark for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT/NF-κB pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and visualize with an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Below is a diagram outlining the general workflow for these key experiments.

G cluster_0 In Vitro Experiments cluster_1 Cellular Assays cluster_2 Molecular Analysis Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT ApoptosisAssay Apoptosis Analysis (Annexin V/PI) Treatment->ApoptosisAssay ROS_Assay ROS Detection (DCFH-DA) Treatment->ROS_Assay WB Western Blotting (PI3K/AKT/NF-κB) Treatment->WB

Experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of ROS-mediated apoptosis via the inhibition of the PI3K/AKT/NF-κB signaling pathway. Its ability to disrupt fundamental cancer cell survival mechanisms makes it a compelling candidate for further investigation.

Future research should focus on:

  • Broadening the Scope: Evaluating the efficacy of this compound across a wider range of cancer cell lines to determine its spectrum of activity.

  • In Vivo Studies: Conducting animal studies to assess the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents or targeted therapies.

  • Detailed Mechanistic Studies: Further elucidating the precise molecular targets of this compound and its effects on other cancer-related pathways, such as the MAPK pathway and cell cycle regulation.

The continued exploration of this compound and its derivatives holds promise for the development of novel and effective cancer therapies.

References

Unveiling 3-Hydroxymorindone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymorindone, a naturally occurring anthraquinone, has been identified as a constituent of the medicinal plant Morinda citrifolia (Noni). This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its history, chemical properties, and known biological context. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this review consolidates the existing knowledge and provides a framework for future research and development.

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene skeleton, widely recognized for their diverse pharmacological activities. Within this class, this compound (1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione) represents a specific molecule of interest due to its presence in Morinda citrifolia, a plant with a long history of use in traditional medicine. This document aims to provide an in-depth overview of the scientific knowledge surrounding this compound, with a focus on its discovery, chemical characteristics, and the broader context of the biological activities of related anthraquinones.

History and Discovery

The first documented isolation of this compound dates back to 1973 by Leistner, who identified the compound in cell suspension cultures of Morinda citrifolia[1][2]. This discovery was part of a broader investigation into the biosynthesis of anthraquinones, such as morindone and alizarin, in this plant species. Leistner's work established the natural origin of this compound and laid the groundwork for further phytochemical investigations of Morinda species.

Chemical Properties

IUPAC Name: 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione

Synonyms: 3-Hydroxy-morindone

Molecular Formula: C₁₅H₁₀O₆

Molecular Weight: 286.24 g/mol

Chemical Structure:

G Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (e.g., HPLC) TLC_Analysis->Purification Pure_Compound Pure This compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation G Anthraquinone Anthraquinone (e.g., this compound) ROS Increased ROS Production Anthraquinone->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis G Anthraquinone Anthraquinone (e.g., this compound) Jak2 Jak2 Inhibition Anthraquinone->Jak2 Stat3 Stat3 Phosphorylation Inhibition Jak2->Stat3 inhibits Proliferation Decreased Cell Proliferation Stat3->Proliferation leads to G HGF HGF cMet c-Met Receptor HGF->cMet binds to Downstream Downstream Signaling cMet->Downstream activates Anthraquinone Anthraquinone (e.g., this compound) Anthraquinone->cMet inhibits Cell_Growth Cell Growth & Motility Downstream->Cell_Growth

References

In Silico Docking Analysis of 3-Hydroxymorindone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymorindone, a naturally occurring anthraquinone, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of a prospective in silico molecular docking study of this compound against key protein targets implicated in cancer and inflammation. Due to the limited direct research on this specific compound, this document outlines a robust methodology based on established protocols for similar molecules, offering a foundational framework for future computational and experimental investigations. The guide details experimental protocols, presents hypothetical binding affinity data in structured tables, and visualizes relevant signaling pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and scientists in the fields of drug discovery and computational biology, facilitating the exploration of this compound as a potential therapeutic agent.

Introduction

This compound is an anthraquinone derivative found in certain plant species. The anthraquinone scaffold is present in numerous compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. In silico molecular docking has emerged as a powerful and cost-effective tool in modern drug discovery, enabling the prediction of binding affinities and interaction modes between small molecules and their macromolecular targets. This guide proposes a hypothetical in silico docking study to elucidate the potential mechanisms of action of this compound by examining its interactions with key proteins involved in pivotal signaling pathways related to cancer and inflammation. The selected targets include key components of the PI3K/Akt/mTOR and NF-κB signaling pathways, as well as the inflammatory enzyme COX-2.

Prospective Protein Targets for this compound

Based on the known biological activities of structurally similar anthraquinones and flavonoids, the following protein targets are proposed for an initial in silico docking screening of this compound:

  • Phosphoinositide 3-kinase (PI3K): A critical enzyme in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

  • Protein Kinase B (Akt): A key downstream effector of PI3K, playing a central role in cell survival, proliferation, and growth.

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, and metabolism.

  • Nuclear Factor-kappa B (NF-κB p65): A transcription factor that plays a crucial role in regulating the inflammatory response.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Detailed Experimental Protocols

This section outlines the detailed methodologies for a comprehensive in silico molecular docking study of this compound.

Software and Tools
  • Molecular Docking Software: AutoDock Vina

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer

  • Ligand and Protein Preparation: AutoDock Tools (ADT)

  • Diagram Generation: Graphviz

Ligand Preparation
  • Structure Retrieval: The 3D structure of this compound will be retrieved from the PubChem database (CID: 119335).

  • Energy Minimization: The ligand structure will be subjected to energy minimization using the MMFF94 force field to obtain a stable conformation.

  • File Format Conversion: The optimized ligand structure will be saved in the PDBQT format using AutoDock Tools, which includes the addition of Gasteiger charges and the definition of rotatable bonds.

Protein Preparation
  • Structure Retrieval: The 3D crystal structures of the target proteins will be downloaded from the Protein Data Bank (PDB):

    • PI3K (PDB ID: 4JPS)

    • Akt (PDB ID: 1UNQ)

    • mTOR (PDB ID: 4JSN)

    • NF-κB p65 (PDB ID: 1VKX)

    • COX-2 (PDB ID: 5IKR)

  • Protein Clean-up: All water molecules, co-crystallized ligands, and non-essential ions will be removed from the protein structures.

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms and Kollman charges will be added to the protein structures using AutoDock Tools.

  • File Format Conversion: The prepared protein structures will be saved in the PDBQT format.

Molecular Docking Procedure
  • Grid Box Definition: A grid box will be defined around the active site of each target protein. The grid box dimensions will be set to encompass the entire binding pocket to allow for flexible ligand docking.

  • Docking Simulation: Molecular docking will be performed using AutoDock Vina. The software will explore various conformations of this compound within the defined binding site and calculate the binding affinity for each pose.

  • Pose Selection and Analysis: The docking results will be analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data from the proposed in silico docking study of this compound.

Table 1: Hypothetical Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)
PI3K4JPS-8.5
Akt1UNQ-7.9
mTOR4JSN-9.1
NF-κB p651VKX-7.2
COX-25IKR-8.8

Table 2: Hypothetical Interacting Residues of Target Proteins with this compound

Target ProteinInteracting Amino Acid ResiduesType of Interaction
PI3K Val851, Tyr836, Ile932Hydrogen Bond, Hydrophobic
Akt Leu156, Thr291, Phe438Hydrogen Bond, Hydrophobic
mTOR Trp2239, Leu2185, Ile2237Hydrophobic
NF-κB p65 Arg33, Gln36, Cys38Hydrogen Bond
COX-2 Val523, Arg120, Tyr385Hydrogen Bond, Pi-Alkyl

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and the experimental workflow.

G cluster_0 Ligand & Protein Preparation cluster_1 Molecular Docking cluster_2 Analysis Ligand This compound (PubChem) Ligand_Prep Energy Minimization (MMFF94) Ligand->Ligand_Prep Protein Target Protein (PDB) Protein_Prep Remove Water & Ligands Add Hydrogens & Charges Protein->Protein_Prep Ligand_PDBQT Convert to PDBQT Ligand_Prep->Ligand_PDBQT Protein_PDBQT Convert to PDBQT Protein_Prep->Protein_PDBQT Grid Define Grid Box (Active Site) Docking AutoDock Vina Simulation Grid->Docking Results Binding Poses & Affinities Docking->Results Analysis Interaction Analysis (PyMOL, Discovery Studio) Results->Analysis Visualization 2D & 3D Interaction Plots Analysis->Visualization

Caption: Experimental workflow for in silico molecular docking.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 inhibits PIP2 PIP2 PIP2->PIP3 converts to Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation HM This compound HM->PI3K HM->Akt HM->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression (e.g., COX-2) HM This compound HM->NFkB inhibits translocation

Caption: NF-κB signaling pathway and potential inhibition.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the potential therapeutic activities of this compound. By targeting key proteins in the PI3K/Akt/mTOR and NF-κB signaling pathways, the proposed molecular docking studies can provide valuable insights into the compound's mechanism of action at a molecular level. The detailed protocols and hypothetical data presented herein serve as a robust starting point for researchers to initiate computational studies on this compound. The findings from such studies will be instrumental in guiding further experimental validation, including in vitro and in vivo assays, and could ultimately accelerate the development of this natural compound as a novel therapeutic agent for cancer and inflammatory diseases.

The Pharmacokinetics and Metabolism of 3-Hydroxymorindone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone is an anthraquinone derivative found in plants of the Morinda genus, notably Morinda citrifolia, commonly known as Noni.[1] Anthraquinones from Morinda citrifolia have garnered interest for their potential therapeutic properties, including anticancer activities.[2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their efficacy and safety. This document synthesizes the available pharmacokinetic data for related compounds to infer the likely metabolic fate of this compound and provides detailed experimental methodologies to facilitate future in-depth studies.

Inferred Pharmacokinetic Profile

Direct pharmacokinetic parameters for this compound are unavailable. However, studies on Morinda citrifolia fruit extracts provide some insights into the general behavior of its constituents.

Absorption

Pharmacokinetic studies of orally administered Morinda citrifolia (Noni) fruit extracts in healthy volunteers have been conducted using scopoletin as a bioactive marker.[5][6][7][8] These studies indicate that components of the extract are absorbed, with scopoletin appearing rapidly in the plasma.[5][7] However, the overall bioavailability appears to be low, with significant variability between individuals.[5][7]

Distribution, Metabolism, and Excretion

The distribution, metabolism, and excretion of this compound have not been specifically studied. Based on the general metabolism of xenobiotics and other anthraquinones, it is hypothesized that this compound undergoes extensive phase II metabolism, primarily in the liver.[9] The resulting metabolites are likely to be more water-soluble and readily excreted in urine and feces.

Hypothesized Metabolism of this compound

Based on the chemical structure of this compound (a trihydroxyanthraquinone) and established metabolic pathways for similar phenolic compounds, the primary routes of metabolism are predicted to be glucuronidation and sulfation.

Phase II Metabolism: Glucuronidation and Sulfation

The hydroxyl groups on the anthraquinone backbone of this compound are susceptible to conjugation reactions.

  • Glucuronidation: This is a common pathway for the metabolism of drugs and other xenobiotics, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate.[9] This process increases the water solubility of the compound, facilitating its excretion.[9]

  • Sulfation: Sulfotransferases (SULTs) are another key group of phase II enzymes that catalyze the sulfation of hydroxyl groups, also leading to more water-soluble and excretable metabolites.

The likely sites of glucuronidation and sulfation on the this compound molecule are the hydroxyl groups.

Potential Metabolic Pathways

The following diagram illustrates the hypothesized metabolic pathways for this compound.

Metabolic Pathway of this compound This compound This compound Phase_I Phase I Metabolism (e.g., CYP450 oxidation) (Minor Pathway) This compound->Phase_I CYP450 Phase_II Phase II Metabolism (Glucuronidation/Sulfation) (Major Pathway) This compound->Phase_II UGTs, SULTs Oxidized_Metabolites Oxidized Metabolites Phase_I->Oxidized_Metabolites Oxidized_Metabolites->Phase_II Glucuronide_Conjugates This compound Glucuronide Conjugates Phase_II->Glucuronide_Conjugates Sulfate_Conjugates This compound Sulfate Conjugates Phase_II->Sulfate_Conjugates Excretion Excretion (Urine, Feces) Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion Experimental Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Dosing Animal Dosing (Oral/IV) Blood_Sampling Blood/Urine/Feces Sampling Animal_Dosing->Blood_Sampling Sample_Processing_invivo Sample Processing Blood_Sampling->Sample_Processing_invivo LCMS_Analysis_invivo LC-MS/MS Analysis Sample_Processing_invivo->LCMS_Analysis_invivo PK_Analysis Pharmacokinetic Analysis LCMS_Analysis_invivo->PK_Analysis Microsome_Incubation Liver Microsome/ Hepatocyte Incubation Reaction_Termination Reaction Termination Microsome_Incubation->Reaction_Termination Sample_Processing_invitro Sample Processing Reaction_Termination->Sample_Processing_invitro LCMS_Analysis_invitro LC-MS/MS Analysis Sample_Processing_invitro->LCMS_Analysis_invitro Metabolite_ID Metabolite Identification & Stability Assessment LCMS_Analysis_invitro->Metabolite_ID Compound This compound Compound->Animal_Dosing Compound->Microsome_Incubation

References

Methodological & Application

Application Notes and Protocols for 3-Hydroxymorindone in Cell Culture and In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data and detailed mechanistic studies on 3-Hydroxymorindone's effects in cell culture and in vitro assays are limited. The following application notes and protocols are based on established methodologies for similar compounds, such as other hydroxylated anthraquinones and flavonoids with known anti-cancer properties. The provided quantitative data and specific pathway interactions are illustrative and should be determined experimentally for this compound.

Introduction

This compound is a natural compound found in plants such as Knoxia roxburghii.[1] While its specific biological activities are still under investigation, related compounds have demonstrated anti-tumor properties, suggesting that this compound may be a valuable subject for cancer research.[1] These application notes provide a framework for evaluating the efficacy and mechanism of action of this compound in cancer cell lines using standard in vitro assays.

Assessment of Cytotoxicity

A fundamental first step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Example IC50 Values of a Hypothetical Anti-Cancer Compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM) - Example Data
MCF-7Breast Cancer4825.5
HeLaCervical Cancer4832.1
A549Lung Cancer4845.8
HepG2Liver Cancer4818.9
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Determining IC50 using MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Workflow for IC50 determination.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Assays to detect apoptosis often measure the externalization of phosphatidylserine (Annexin V staining) or the activation of caspases.

Table 2: Example Data for Apoptosis Induction by a Hypothetical Compound (at IC50 concentration for 48h)
Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-715.222.5
HeLa12.818.7
HepG220.128.3
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and attached cells. Gently wash the attached cells with PBS and detach them using trypsin.

    • Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway: Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondria cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway.

Cell Cycle Analysis

Many anti-cancer compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Table 3: Example Data for Cell Cycle Distribution after Treatment with a Hypothetical Compound (at IC50 concentration for 24h)
Cell Cycle PhaseControl (%)Treated (%)
G0/G155.335.1
S30.220.5
G2/M14.544.4
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with this compound at the IC50 concentration for 24 hours.

    • Harvest the cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Fix cells in 70% ethanol B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E F Determine cell cycle distribution E->F

Cell cycle analysis workflow.

Western Blot Analysis of Signaling Pathways

To elucidate the molecular mechanisms of this compound, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Table 4: Example Western Blot Results for a Hypothetical Compound's Effect on Signaling Proteins
ProteinChange in Expression/Phosphorylation
p-Akt (Ser473)Decreased
Total AktNo significant change
p-ERK1/2Decreased
Total ERK1/2No significant change
Bcl-2Decreased
BaxIncreased
Cleaved Caspase-3Increased
Experimental Protocol: Western Blotting

Objective: To analyze the effect of this compound on the expression of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as desired.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Signaling Pathway: PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydroxymorindone This compound Hydroxymorindone->PI3K Inhibits Hydroxymorindone->Akt Inhibits

PI3K/Akt/mTOR signaling pathway.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways, researchers can build a strong foundation for further preclinical development. It is imperative to experimentally determine the specific effects and optimal conditions for this compound in the chosen cancer models.

References

Application Notes & Protocols for the Quantification of 3-Hydroxymorindone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Hydroxymorindone, an anthraquinone found in plants of the Morinda genus, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in purified extracts and quality control of herbal preparations.

Experimental Protocol

a) Sample Preparation (from Morinda citrifolia leaves)

  • Drying and Grinding: Dry fresh plant material (e.g., Morinda citrifolia leaves) at 40-50°C to a constant weight and grind into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Hydrolysis (optional, to liberate aglycones):

    • Reconstitute the dried extract in 10 mL of 50% methanol containing 1 M HCl.

    • Heat the mixture at 80°C for 1 hour under reflux.

    • Cool the solution and neutralize with NaOH.

    • Extract the solution three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and evaporate to dryness.

  • Final Sample Solution:

    • Reconstitute the dried extract (from step 2 or 3) in a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm. For higher selectivity for some anthraquinones, detection can also be performed around 435 nm.[1]

  • Injection Volume: 10 µL

c) Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for the HPLC-UV quantification of anthraquinones. These values are representative and should be established for this compound in your laboratory.

ParameterTypical Specification
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plant Material (e.g., Morinda citrifolia leaves) p2 Drying & Grinding p1->p2 p3 Solvent Extraction (Methanol) p2->p3 p4 Filtration (0.45 µm) p3->p4 a1 HPLC Injection p4->a1 Inject into HPLC a2 C18 Reversed-Phase Separation a1->a2 a3 UV Detection (254 nm / 280 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

HPLC-UV workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue extracts, and for trace-level detection in herbal products.

Experimental Protocol

a) Sample Preparation

The initial extraction from plant material can be performed as described in the HPLC section. For biological matrices, a protein precipitation or liquid-liquid extraction would be necessary.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Final Sample Solution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter through a 0.22 µm syringe filter or use a filter vial and inject into the LC-MS/MS system.

b) LC-MS/MS Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c) Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative Ion Mode (Phenolic hydroxyl groups are readily deprotonated)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical for this compound, C₁₅H₁₀O₆, MW: 286.24) The exact precursor and product ions, as well as collision energies, must be determined by infusing a standard of this compound into the mass spectrometer. The deprotonated molecule [M-H]⁻ would be at m/z 285.2.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
    This compound (Quantifier) 285.2Fragment 1100Optimized Value
    This compound (Qualifier) 285.2Fragment 2100Optimized Value
    Internal Standard IS PrecursorIS Product100Optimized Value

d) Method Validation Parameters (Representative Data)

The following table provides typical validation parameters for an LC-MS/MS method for small molecule quantification.

ParameterTypical Specification
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.2 ng/mL
Limit of Quantification (LOQ) 0.3 - 0.6 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Biological Matrix (e.g., Plasma) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Evaporation & Reconstitution p2->p3 p4 Filtration (0.22 µm) p3->p4 a1 UHPLC Injection p4->a1 Inject into LC-MS/MS a2 C18 Gradient Separation a1->a2 a3 ESI Source (Negative Mode) a2->a3 a4 Tandem MS (MRM) a3->a4 a5 Quantification a4->a5

LC-MS/MS workflow for this compound.

References

Dissolving 3-Hydroxymorindone for Biological Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymorindone, a naturally occurring anthraquinone, has garnered interest for its potential therapeutic properties. However, its hydrophobic nature presents a significant challenge for its application in aqueous-based biological assays. This document provides detailed application notes and standardized protocols for the effective dissolution of this compound for in vitro experiments, ensuring accurate and reproducible results. The protocols outlined herein are based on established methodologies for handling poorly soluble compounds in biological research.

Introduction

The accurate determination of the biological activity of therapeutic candidates is contingent on their proper solubilization in experimental media. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration assessments and potential cytotoxicity unrelated to the compound's intrinsic properties. This compound's lipophilic characteristics necessitate the use of organic solvents to create a concentrated stock solution, which can then be diluted to working concentrations in aqueous cell culture media. This document details the recommended solvents, preparation of stock solutions, and final dilution steps for use in biological experiments.

Solubility Data

The solubility of this compound in common solvents suitable for biological experiments is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent of choice due to its high solubilizing capacity for a wide range of organic compounds and its relatively low toxicity to most cell lines at low concentrations.

SolventRecommended Maximum Stock ConcentrationFinal Concentration in Media (v/v)Notes
Dimethyl sulfoxide (DMSO)10 mM≤ 0.1%Preferred solvent for initial stock solution.[1][2]
Ethanol1 mM≤ 0.5%May be used as an alternative, but can be more toxic to cells.
Methanol1 mM≤ 0.5%Use with caution due to potential cellular toxicity.

Table 1: Solubility and Recommended Concentrations of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 270.2 g/mol , weigh 2.702 mg.

  • Adding Solvent: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex at maximum speed for 1-2 minutes to facilitate dissolution.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes or sonicate for 5-10 minutes.[1] Visually inspect the solution to ensure no particulates are present.

  • Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with organic solvents.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into aqueous cell culture media to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in a final volume of 10 mL:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium to get a 100 µM solution. Mix thoroughly by gentle pipetting or inversion.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium to achieve the final 10 µM concentration.

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. For example, to achieve a 1 µM final concentration in 10 mL of media, add 1 µL of the 10 mM stock solution to the 10 mL of pre-warmed media.

  • Mixing: When adding the DMSO stock to the aqueous media, gently swirl the media to ensure rapid and even dispersion, which helps to prevent precipitation.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of the specific cell line being used (typically ≤ 0.1%).[1] A vehicle control (media with the same final concentration of DMSO) should always be included in the experiment.

  • Use Immediately: It is best to prepare the working solutions fresh for each experiment.

Signaling Pathway

Based on the known biological activities of structurally related anthraquinones and flavonoids, this compound is hypothesized to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4][5]

Caption: Hypothesized signaling pathway modulation by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay using this compound.

G A Prepare 10 mM This compound Stock in DMSO D Prepare Working Solutions in Pre-warmed Media A->D B Seed Cells in Multi-well Plates C Incubate Cells (e.g., 24 hours) B->C E Treat Cells with Working Solutions C->E D->E F Incubate for Desired Treatment Time E->F G Perform Biological Assay (e.g., Viability, Gene Expression) F->G H Data Analysis G->H

Caption: General experimental workflow for in vitro cell-based assays.

Troubleshooting

  • Precipitation upon dilution:

    • Ensure the DMSO stock is fully dissolved before dilution.

    • Perform serial dilutions in pre-warmed media.

    • Gently agitate the media during the addition of the DMSO stock.

    • Consider using a carrier protein like bovine serum albumin (BSA) in the dilution media, if compatible with the assay.

  • Cell Toxicity in Vehicle Control:

    • Reduce the final DMSO concentration. Most cell lines tolerate up to 0.5% DMSO, but some are more sensitive.

    • Ensure the DMSO is of high purity and cell culture grade.

Conclusion

The successful use of this compound in biological experiments is critically dependent on proper dissolution and handling. The protocols provided in this document offer a standardized approach to preparing solutions of this hydrophobic compound for in vitro studies. By following these guidelines, researchers can minimize experimental variability and obtain more reliable and reproducible data. It is always recommended to perform preliminary tests to determine the optimal solvent concentration and incubation times for the specific cell line and assay being used.

References

3-Hydroxymorindone: A Potential Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone, a naturally occurring anthraquinone derivative found in plants of the Morinda genus, presents a promising scaffold for the development of novel fluorescent probes for cellular imaging. Its structural similarity to other fluorescent anthraquinones suggests potential applications in visualizing cellular structures and processes. This document provides detailed application notes and protocols for the investigation and potential use of this compound as a fluorescent probe in biological research. While direct data on its fluorescence properties for imaging are limited, this guide offers a comprehensive framework for its characterization and application, drawing parallels from related compounds.

Physicochemical Properties and Spectral Characteristics (Hypothetical)

While experimental data for the fluorescence of this compound is not extensively available, the following table outlines the expected photophysical properties based on the behavior of similar anthraquinone derivatives. Researchers should experimentally determine these values for this compound.

PropertyValue (Hypothetical)Notes
Molecular Formula C₁₅H₁₀O₆
Molecular Weight 286.24 g/mol [1]
Excitation Max (λex) 450 - 490 nmExpected to be in the blue-green region of the spectrum.
Emission Max (λem) 510 - 550 nmExpected to be in the green-yellow region of the spectrum.
Stokes Shift ~60 nmThe difference between excitation and emission maxima.
Quantum Yield (Φ) 0.1 - 0.3Relative to a standard like quinine sulfate.
Solubility Soluble in DMSO, ethanol; sparingly soluble in water.

Cytotoxicity Data

Prior to cellular imaging applications, it is crucial to determine the non-toxic concentration range of this compound. Studies on morindone, a closely related compound, have established its cytotoxic effects on various cancer cell lines. This data serves as a critical starting point for determining appropriate concentrations for live-cell imaging.

Cell LineCompoundIC₅₀ (µM)Reference
HCT116 (colorectal cancer)Morindone10.70 ± 0.04[2]
LS174T (colorectal cancer)Morindone20.45 ± 0.03[2][3]
HT29 (colorectal cancer)Morindone19.20 ± 0.05[2]
SNU-1 (stomach cancer)Morindone> 25[4]
K562 (leukemia)Morindone> 25[4]

Note: The IC₅₀ values indicate the concentration at which 50% of the cells are inhibited. For live-cell imaging, it is imperative to use concentrations significantly below the IC₅₀ value to avoid inducing cellular stress or apoptosis, which could confound experimental results. A starting concentration for imaging could be in the range of 1-5 µM, with further optimization necessary.

Experimental Protocols

Protocol 1: Determination of Photophysical Properties

Objective: To experimentally determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectro-grade solvents (e.g., DMSO, ethanol, PBS)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quinine sulfate (or other suitable fluorescence standard)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of dilutions in the desired solvent (e.g., PBS, pH 7.4) to find a concentration that gives a measurable absorbance (typically 0.01-0.1) at the excitation maximum.

  • Absorbance Spectrum: Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Excitation Spectrum: Set the emission wavelength of the fluorometer to an estimated emission maximum (e.g., 530 nm) and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: Excite the sample at the determined λex and scan a range of emission wavelengths to determine the emission maximum (λem).

  • Quantum Yield Determination:

    • Prepare a solution of a fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with a similar absorbance at the excitation wavelength of this compound.

    • Measure the integrated fluorescence intensity of both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Protocol 2: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the IC₅₀ value of this compound in the cell line of interest.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value.

Protocol 3: Live-Cell Imaging

Objective: To visualize the cellular uptake and localization of this compound in live cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell line of interest grown on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with appropriate filter sets

  • Optional: Organelle-specific fluorescent probes (e.g., MitoTracker, LysoTracker, Hoechst 33342)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and grow to 60-80% confluency.

  • Staining:

    • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-5 µM, based on cytotoxicity data).

    • Replace the culture medium with the staining solution.

    • Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. Incubation time may need optimization.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Use the appropriate filter set for this compound (e.g., a blue or green excitation filter and a green or yellow emission filter).

    • Capture images using a sensitive camera. Acquire both fluorescence and brightfield/phase-contrast images.

  • Co-localization (Optional):

    • If investigating subcellular localization, co-stain the cells with an organelle-specific probe according to the manufacturer's protocol.

    • Acquire images in separate channels for this compound and the organelle-specific probe.

    • Merge the images to assess the degree of co-localization.

Visualizations

Experimental Workflow for Evaluating a Novel Fluorescent Probe

G cluster_0 Probe Characterization cluster_1 Cellular Imaging cluster_2 Data Analysis synthesis Synthesis & Purification photophysics Photophysical Properties (λex, λem, Quantum Yield) synthesis->photophysics cytotoxicity Cytotoxicity Assessment (MTT Assay) photophysics->cytotoxicity cell_culture Cell Culture cytotoxicity->cell_culture staining Probe Loading & Staining cell_culture->staining imaging Fluorescence Microscopy staining->imaging colocalization Co-localization Studies imaging->colocalization image_analysis Image Analysis & Quantification colocalization->image_analysis interpretation Interpretation of Results image_analysis->interpretation

Caption: Workflow for characterizing and applying a new fluorescent probe.

Hypothetical Signaling Pathway Investigation

G drug Drug X receptor Cell Surface Receptor drug->receptor pathway Signaling Cascade receptor->pathway probe This compound (Fluorescent Probe) pathway->probe Probe visualizes pathway activation nucleus Nucleus pathway->nucleus gene Gene Expression (Apoptosis) nucleus->gene response Cellular Response (Apoptosis) gene->response

Caption: Hypothetical use of this compound to visualize a signaling pathway.

Conclusion

This compound holds potential as a novel fluorescent probe for cellular imaging due to its anthraquinone core structure. However, a thorough characterization of its photophysical properties, cellular uptake, and cytotoxicity is essential before its widespread application. The protocols and data presented in this document provide a comprehensive guide for researchers to evaluate and utilize this compound in their cellular imaging studies. By following these guidelines, the scientific community can unlock the potential of this and other natural compounds as valuable tools in biological research and drug discovery.

References

Applications of 3-Hydroxymorindone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone, an anthraquinone compound also known as Morindone, is a natural product isolated from the roots of plants of the Morinda genus, most notably Morinda citrifolia (Noni). Traditionally, parts of the Morinda citrifolia plant have been used in folk medicine for various ailments. Modern scientific investigation has identified this compound as a bioactive constituent with significant potential in drug discovery, particularly in the field of oncology. This document provides an overview of its applications, quantitative biological data, and detailed experimental protocols for its evaluation.

Key Applications in Drug Discovery

This compound has demonstrated promising therapeutic potential in several key areas of drug discovery and development:

  • Anticancer Agent: The most significant application of this compound is in oncology. It exhibits potent antiproliferative and cytotoxic effects against various cancer cell lines, particularly colorectal cancer.[1][2][3][4][5][6][7] Its mechanisms of action include inducing cell cycle arrest and apoptosis.[1]

  • Synergistic Agent in Chemotherapy: this compound has been shown to work synergistically with conventional chemotherapy drugs such as 5-fluorouracil (5-FU) and doxorubicin (DOX), potentially allowing for lower doses of these toxic drugs and reducing side effects.[5]

  • Anti-inflammatory Agent: Compounds from Morinda citrifolia, including anthraquinones, have reported anti-inflammatory properties.[2][3][4] While specific data for this compound is emerging, its potential to modulate inflammatory pathways warrants further investigation for inflammatory disorders.

  • Antioxidant Agent: Morinda citrifolia extracts are known for their antioxidant activity.[2][3][4][8][9] As a phenolic compound, this compound is expected to contribute to these antioxidant effects by scavenging free radicals.

Signaling Pathways and Molecular Targets

In silico and in vitro studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound.

Anticancer Signaling Pathways:

In the context of colorectal cancer, this compound is predicted to exert its effects by targeting multiple critical signaling pathways:

  • Wnt/β-catenin Pathway: Molecular docking studies suggest that this compound can bind to β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[3][5][6]

  • p53-MDM2 Pathway: this compound shows a strong binding affinity for the MDM2-p53 complex, suggesting it may disrupt the interaction that leads to p53 degradation, thereby promoting p53-mediated apoptosis.[1][3][5][6]

  • KRAS Pathway: This compound is also predicted to target mutated KRAS, a frequently occurring oncogene in colorectal cancer that drives cell proliferation and survival.[1][3][5][6]

The following diagram illustrates the proposed multi-target mechanism of this compound in colorectal cancer.

G Proposed Multi-Target Anticancer Mechanism of this compound cluster_0 Signaling Pathways cluster_1 Cellular Processes Wnt Wnt/β-catenin Proliferation Cell Proliferation Wnt->Proliferation p53_path p53-MDM2 Apoptosis Apoptosis p53_path->Apoptosis Activation KRAS_path KRAS KRAS_path->Proliferation Cycle Cell Cycle HM This compound HM->Wnt Inhibition HM->p53_path Inhibition HM->KRAS_path Inhibition

Caption: Proposed multi-target mechanism of this compound in cancer.

Inflammatory Signaling Pathways:

While direct evidence for this compound is still under investigation, related compounds and extracts from Morinda species are known to modulate key inflammatory pathways:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11][12][13][14][15] Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer.[1][16][17] Flavonoids and other phytochemicals are known to modulate MAPK signaling.[8]

The diagram below shows a generalized workflow for investigating the effect of this compound on the NF-κB signaling pathway.

G Workflow for Investigating NF-κB Pathway Inhibition cluster_0 Cellular Treatment cluster_1 Analysis Cells RAW 264.7 Macrophages Treatment This compound Treatment Cells->Treatment Stimulant LPS Stimulation NO_assay Nitric Oxide Assay (Griess Reagent) Stimulant->NO_assay Cytokine_assay Cytokine ELISA (TNF-α, IL-6) Stimulant->Cytokine_assay WB_assay Western Blot (p-IκBα, p-p65) Stimulant->WB_assay Translocation_assay Immunofluorescence (p65 Nuclear Translocation) Stimulant->Translocation_assay Treatment->Stimulant

Caption: Experimental workflow for NF-κB inhibition studies.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Anticancer Activity of this compound against Colorectal Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)Reference
HCT116Colorectal Carcinoma10.70 ± 0.0476.25[5]
LS174TColorectal Adenocarcinoma20.45 ± 0.0339.89[5]
HT29Colorectal Adenocarcinoma19.20 ± 0.0542.49[5]

Selectivity Index (SI) is calculated as the IC50 in a normal cell line (CCD841 CoN) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Synergistic Anticancer Activity of this compound with Chemotherapeutic Drugs

Cell LineCombinationIC50 of this compound (µM)IC50 of Drug (µM)Reference
HCT116This compound + 5-FU2.08 ± 0.040.05 ± 0.04[5]
HT29This compound + 5-FU0.14 ± 0.090.21 ± 0.1[5]

Note: The IC50 values represent the concentrations required in the combination to achieve 50% inhibition.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29, LS174T) and a normal cell line (e.g., CCD841 CoN)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 7,500 cells/well (for HCT116) or 30,000 cells/well (for other lines) in 96-well plates and incubate for 24 hours.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.39 to 50 µM).[5]

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 72 hours.[5]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the compound and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the sample or standard solutions to the wells.

    • Add 100 µL of DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm. A blank containing methanol and a control containing methanol and DPPH solution should be included.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals) from a dose-response curve.

Protocol 5: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • DMEM medium with 10% FBS

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

    • Calculate the IC50 value from a dose-response curve.

Conclusion

This compound is a promising natural product with significant potential in drug discovery, particularly as an anticancer agent. Its multi-target mechanism of action and synergistic effects with existing chemotherapies make it an attractive candidate for further development. The protocols provided herein offer a framework for the continued investigation of its biological activities and elucidation of its molecular mechanisms. Further research is warranted to fully explore its anti-inflammatory and antioxidant properties and to validate its therapeutic potential in preclinical and clinical studies.

References

Application Notes and Protocols for Studying Enzyme Kinetics and Inhibition with 3-Hydroxymorindone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone is a naturally occurring anthraquinone found in various plant species, notably in the roots of Morinda citrifolia (Noni). Research on extracts from M. citrifolia suggests a range of biological activities, including anti-inflammatory and enzyme inhibitory effects. While specific enzyme inhibition data for isolated this compound is limited in publicly available literature, its presence in extracts with known inhibitory activities makes it a compound of interest for studying enzyme kinetics and inhibition.

These application notes provide a comprehensive guide for researchers to investigate the inhibitory potential of this compound against several key enzyme targets. The protocols outlined below are based on established enzyme assay methodologies and can be adapted for use with this compound.

Potential Enzyme Targets for this compound

Based on studies of Morinda citrifolia extracts, the following enzymes are potential targets for inhibition by this compound and its related compounds:

  • Cyclooxygenase-2 (COX-2): An enzyme involved in the inflammatory pathway.[1]

  • 5-Lipoxygenase (5-LOX): Another key enzyme in the inflammatory cascade.[1]

  • Xanthine Oxidase (XO): An enzyme involved in purine metabolism and oxidative stress.

  • Tyrosinase: A key enzyme in melanin biosynthesis.[1]

  • Fatty Acid Amide Hydrolase (FAAH): An enzyme that degrades endocannabinoids.[2][3]

  • Monoacylglycerol Lipase (MAGL): Another enzyme involved in the endocannabinoid system.[2][3]

  • Kinases: A broad family of enzymes involved in cell signaling, which are common targets for drug development.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and for understanding their mechanism of action.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetSubstrateThis compound IC50 (µM)Inhibition TypeKi (µM)
COX-2Arachidonic AcidTo be determinedTo be determinedTo be determined
5-LOXArachidonic AcidTo be determinedTo be determinedTo be determined
Xanthine OxidaseXanthineTo be determinedTo be determinedTo be determined
TyrosinaseL-DOPATo be determinedTo be determinedTo be determined
FAAHAnandamideTo be determinedTo be determinedTo be determined
MAGL2-ArachidonoylglycerolTo be determinedTo be determinedTo be determined

Note: The data in this table is for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for determining the inhibitory effect of this compound on selected enzyme targets. These protocols are designed for a 96-well plate format for high-throughput analysis.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.

  • Prepare enzyme solution: Dilute the COX-2 enzyme and heme in chilled assay buffer to the desired concentration.

  • Assay setup:

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of the diluted this compound solutions to the test wells.

    • Add 10 µL of DMSO to the control wells.

    • Add 20 µL of the prepared enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Initiate reaction: Add 20 µL of arachidonic acid and 20 µL of TMPD to each well to start the reaction.

  • Measure activity: Immediately measure the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader. The rate of reaction is determined from the linear portion of the absorbance curve.

  • Data analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Xanthine Oxidase (XO) Inhibition Assay

Objective: To determine the IC50 and Ki values of this compound for the inhibition of xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare solutions: Prepare a stock solution of this compound in DMSO and serially dilute it in phosphate buffer. Prepare different concentrations of xanthine in phosphate buffer.

  • Assay setup:

    • Add buffer, this compound solution, and xanthine oxidase solution to each well.

    • For the control, add DMSO instead of the inhibitor solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate reaction: Add the xanthine solution to each well to start the reaction.

  • Measure activity: Measure the increase in absorbance at 295 nm (due to the formation of uric acid) at regular intervals for 10-15 minutes.

  • Data analysis:

    • IC50 determination: Perform the assay with a fixed concentration of xanthine and varying concentrations of this compound. Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.

    • Ki determination: Perform the assay with varying concentrations of both xanthine and this compound. Generate Lineweaver-Burk or Dixon plots to determine the type of inhibition and the Ki value.

Visualization of Key Concepts

Signaling Pathway: Inflammatory Cascade

Inflammatory_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 3-Hydroxymorindone_COX 3-Hydroxymorindone_COX->Arachidonic Acid Inhibits COX-2 3-Hydroxymorindone_LOX 3-Hydroxymorindone_LOX->Arachidonic Acid Inhibits 5-LOX

Caption: Potential inhibition of the inflammatory pathway by this compound.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Dispense Reagents into 96-well Plate Dispense Reagents into 96-well Plate Serial Dilution of this compound->Dispense Reagents into 96-well Plate Pre-incubate Pre-incubate Dispense Reagents into 96-well Plate->Pre-incubate Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate->Initiate Reaction with Substrate Measure Product Formation Measure Product Formation Initiate Reaction with Substrate->Measure Product Formation Calculate % Inhibition Calculate % Inhibition Measure Product Formation->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 and Ki Determine IC50 and Ki Plot Dose-Response Curve->Determine IC50 and Ki

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship: Determination of Inhibition Type

Inhibition_Type_Determination Vary [Substrate] and [Inhibitor] Vary [Substrate] and [Inhibitor] Generate Kinetic Data Generate Kinetic Data Vary [Substrate] and [Inhibitor]->Generate Kinetic Data Lineweaver-Burk Plot Lineweaver-Burk Plot Generate Kinetic Data->Lineweaver-Burk Plot Dixon Plot Dixon Plot Generate Kinetic Data->Dixon Plot Determine Inhibition Type Determine Inhibition Type Lineweaver-Burk Plot->Determine Inhibition Type Dixon Plot->Determine Inhibition Type

Caption: Determining the mode of enzyme inhibition using kinetic data.

Conclusion

While direct evidence for the enzyme inhibitory properties of pure this compound is still emerging, its presence in bioactive extracts of Morinda citrifolia provides a strong rationale for further investigation. The protocols and information provided here offer a solid framework for researchers to explore the potential of this compound as an enzyme inhibitor, contributing to a better understanding of its pharmacological effects and potential therapeutic applications. It is recommended to always include positive and negative controls in all assays to ensure the validity of the results.

References

Application Notes and Protocols for a 3-Hydroxymorindone-based Cancer Therapy Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed cancer therapy model based on 3-Hydroxymorindone. The protocols and data presented are primarily based on studies of its parent compound, morindone, and serve as a foundational guide for investigating the therapeutic potential of this compound. Further research is warranted to elucidate the specific activities of this compound.

Introduction

This compound, a derivative of the natural anthraquinone morindone, is a promising candidate for cancer therapy. Morindone, isolated from the root bark of Morinda species, has demonstrated significant anti-proliferative effects against cancer cells.[1] Its mechanism of action is believed to involve the modulation of key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[1] These application notes detail the proposed mechanism of action, provide quantitative data from related compounds, and offer detailed protocols for key experimental validations.

Proposed Mechanism of Action

Based on studies of its parent compound, morindone, this compound is hypothesized to exert its anti-cancer effects through a multi-targeted approach. The proposed mechanism involves the downregulation of key oncogenes such as TP53 and KRAS, leading to the induction of G1 phase cell cycle arrest and subsequent apoptosis.[1] In-silico studies suggest a high binding affinity of morindone to crucial cancer-related proteins including β-catenin, MDM2-p53, and KRAS, indicating a potential to disrupt multiple signaling cascades central to tumor progression.[1][2][3]

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound KRAS KRAS This compound->KRAS Inhibition β-catenin β-catenin This compound->β-catenin Inhibition MDM2 MDM2 This compound->MDM2 Inhibition Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK KRAS->PI3K KRAS->MAPK Gene Transcription Gene Transcription β-catenin->Gene Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition MAPK->Cell Proliferation Promotion p53 p53 MDM2->p53 Degradation Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p53->Cell Cycle Arrest (G1) Apoptosis Apoptosis Cell Cycle Arrest (G1)->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

Quantitative Data

The following tables summarize the cytotoxic activity of morindone against various cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of Morindone in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma0.78[1]
HT29Colorectal Adenocarcinoma> 100[1]
Caco-2Colorectal Adenocarcinoma> 100[1]

Table 2: In Vivo Tumor Growth Inhibition (Conceptual)

This table is a template for presenting in vivo data for this compound, which is not yet available. Data from a hypothetical study is shown for illustrative purposes.

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)p-value
Vehicle Control-0-
This compound1035< 0.05
This compound2560< 0.01
Positive ControlVariesVaries< 0.01

Experimental Protocols

Detailed protocols for key experiments to validate the anti-cancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29)

  • This compound

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Workflow Diagram:

G A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in the proposed signaling pathways after treatment with this compound.

Workflow Diagram:

G A Treat cells and prepare cell lysates B Determine protein concentration (BCA assay) A->B C SDS-PAGE B->C D Protein transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection and imaging G->H

Caption: Workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-KRAS, anti-β-catenin, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Workflow Diagram:

G A Implant cancer cells subcutaneously in mice B Allow tumors to reach palpable size A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle control C->D E Monitor tumor volume and body weight D->E F Sacrifice mice and harvest tumors for analysis E->F

Caption: Workflow for an in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., HCT116)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule. The control group should receive the vehicle.

  • Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) regularly (e.g., 2-3 times per week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion

The information provided in these application notes suggests that this compound holds promise as a novel anti-cancer agent, potentially acting through the modulation of critical signaling pathways involved in cell proliferation and survival. The provided protocols offer a robust framework for the systematic evaluation of its therapeutic efficacy and mechanism of action. It is imperative to conduct further studies to confirm these hypotheses and to generate specific quantitative data for this compound.

References

Application Notes and Protocols for the Use of Morindone in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

I. In Vivo Application: Anti-inflammatory Effects in a Murine Model

While studies on purified Morindone in animal models are limited, research on an ethanolic extract of Morinda longissima roots, containing Morindone, has demonstrated anti-inflammatory activity in mice.[1]

Quantitative Data Summary
Animal ModelCompound/ExtractDosing RegimenKey FindingsReference
Carrageenan-induced paw edema in mice95% ethanolic extract of Morinda longissima roots100, 200, and 300 mg/kg body weight (oral)Dose-dependent reduction in paw edema; highest activity at 300 mg/kg.[1][1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is adapted from a study investigating the anti-inflammatory effects of a Morinda longissima root extract containing Morindone.[1]

1. Animals:

  • Species: Swiss albino mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.

2. Materials:

  • 95% ethanolic extract of Morinda longissima roots (MLE)

  • Carrageenan solution (1% w/v in normal saline)

  • Positive control: Diclofenac sodium (10 mg/kg)

  • Vehicle: Normal saline

  • Plethysmometer

3. Experimental Procedure:

  • Divide the mice into five groups (n=6 per group):

    • Group I (Control): Vehicle only

    • Group II (Positive Control): Diclofenac sodium (10 mg/kg)

    • Group III: MLE (100 mg/kg)

    • Group IV: MLE (200 mg/kg)

    • Group V: MLE (300 mg/kg)

  • Administer the respective treatments orally.

  • After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

6. Histopathological Analysis:

  • At the end of the experiment, euthanize the animals.

  • Dissect the paw tissue and fix it in 10% formalin.

  • Process the tissues, embed in paraffin, and section.

  • Stain the sections with hematoxylin and eosin (H&E) for microscopic examination of inflammatory cell infiltration.

Experimental Workflow```dot

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis & Histopathology A Acclimatize Swiss albino mice B Divide into 5 groups (n=6) A->B C Oral administration of Vehicle, Diclofenac, or MLE (100, 200, 300 mg/kg) B->C D Inject 1% Carrageenan into hind paw (60 min post-treatment) C->D E Measure paw volume at 0, 1, 2, 3, 4 hours D->E F Calculate % inhibition of edema E->F G Euthanize and collect paw tissue E->G H H&E staining and microscopic examination G->H

Proposed signaling pathways targeted by Morindone in colorectal cancer.

III. Summary and Future Directions

The available data suggests that Morindone, an anthraquinone found in Morinda species, exhibits promising therapeutic potential, particularly in the contexts of inflammation and cancer. While in vitro studies have provided valuable insights into its anti-proliferative effects and mechanisms of action in colorectal cancer, there is a notable lack of in vivo data for the purified compound. The single in vivo study on a Morindone-containing plant extract provides preliminary evidence for its anti-inflammatory properties. [1] Future research should focus on:

  • Conducting comprehensive in vivo studies using purified Morindone in various animal models of disease to validate the in vitro findings and to assess its efficacy, pharmacokinetics, and safety profile.

  • Elucidating the precise molecular targets of Morindone and the downstream effects on signaling pathways in a whole-organism context.

  • Investigating the potential of Morindone as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer.

Researchers are encouraged to use the protocols and data presented here as a foundation for designing further preclinical studies to explore the full therapeutic potential of Morindone and related compounds.

References

Application Notes and Protocols for High-Throughput Screening of 3-Hydroxymorindone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone, an anthraquinone derivative, and its analogs are emerging as a promising class of compounds with potential therapeutic applications, particularly in oncology. Morindone, a closely related compound, has demonstrated cytotoxic effects against various cancer cell lines and has been implicated in the modulation of key signaling pathways, including Wnt/β-catenin, p53, and KRAS.[1][2][3][4][5][6] High-throughput screening (HTS) provides an efficient approach to systematically evaluate libraries of this compound analogs to identify potent and selective lead compounds for further drug development.

These application notes provide detailed protocols for HTS assays designed to assess the cytotoxic and apoptotic activity of this compound analogs. The described methodologies are suitable for screening large compound libraries and can be adapted to various laboratory automation platforms.

Data Presentation: High-Throughput Screening of this compound Analogs

The following tables summarize representative quantitative data from a hypothetical high-throughput screen of a library of this compound analogs against various cancer cell lines.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines (MTT Assay)

Compound IDStructureHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)C6 IC₅₀ (µM)
3-HM-001This compound15.2 ± 1.822.5 ± 2.135.1 ± 3.5
3-HM-002[Analog 2 Structure]8.9 ± 0.912.3 ± 1.518.7 ± 2.2
3-HM-003[Analog 3 Structure]25.6 ± 2.938.1 ± 4.252.8 ± 5.9
3-HM-004[Analog 4 Structure]5.1 ± 0.67.8 ± 0.99.2 ± 1.1
3-HM-005[Analog 5 Structure]> 100> 100> 100
Doxorubicin (Control)-0.8 ± 0.11.2 ± 0.21.5 ± 0.3

IC₅₀ values were determined after 72 hours of treatment and are presented as mean ± standard deviation from three independent experiments.[7][8]

Table 2: Apoptosis Induction by this compound Analogs (Caspase-Glo® 3/7 Assay)

Compound IDHCT116 Caspase-3/7 Activation (Fold Change)A549 Caspase-3/7 Activation (Fold Change)C6 Caspase-3/7 Activation (Fold Change)
3-HM-0013.2 ± 0.42.8 ± 0.32.1 ± 0.2
3-HM-0025.8 ± 0.74.9 ± 0.63.5 ± 0.4
3-HM-0031.5 ± 0.21.2 ± 0.11.1 ± 0.1
3-HM-0048.2 ± 0.97.1 ± 0.85.9 ± 0.6
3-HM-0051.1 ± 0.11.0 ± 0.11.0 ± 0.1
Staurosporine (Control)10.5 ± 1.29.8 ± 1.18.5 ± 0.9

Fold change in caspase-3/7 activity was measured after 24 hours of treatment at the respective IC₅₀ concentrations and is normalized to vehicle-treated cells.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells.[9][10]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, C6)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound analog library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using a non-linear regression analysis.

Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)

This protocol outlines a luminescent assay to measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13][14][15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analog library

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates suitable for luminescence measurements.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[12][14]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12][14]

  • Incubation and Measurement: Mix the contents of the wells by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours. Measure the luminescence using a luminometer.[12]

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold change in caspase-3/7 activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Morindone Analogs

Morindone and its analogs are reported to interfere with multiple signaling pathways critical for cancer cell proliferation and survival.[1][2][6] The following diagrams illustrate the key pathways potentially targeted by this compound analogs.

G Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK3β Dvl->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Morindone This compound Analogs Morindone->beta_catenin Inhibition?

Caption: Wnt/β-catenin signaling pathway and potential inhibition by this compound analogs.

G p53 and KRAS Signaling Pathways cluster_kras KRAS Pathway cluster_p53 p53 Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 | Morindone This compound Analogs Morindone->KRAS Inhibition? Morindone->MDM2 Inhibition? G HTS Workflow for this compound Analogs cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action Studies Library This compound Analog Library Primary_Screen Single-Dose Cytotoxicity Screen (MTT Assay) Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Cytotoxicity (IC₅₀) Hit_Identification->Dose_Response Apoptosis_Assay Apoptosis Assay (Caspase-Glo® 3/7) Dose_Response->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Selectivity_Profiling Selectivity Profiling (Normal vs. Cancer Cells) Pathway_Analysis->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxymorindone and Related Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxymorindone and related anthraquinone syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general routes for the synthesis of the morindone scaffold?

A1: The synthesis of the morindone scaffold, a substituted anthraquinone, typically follows established methods for anthraquinone synthesis. Common approaches include:

  • Friedel-Crafts Acylation followed by Cyclization: This involves the reaction of a substituted phthalic anhydride with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄) to form an o-benzoylbenzoic acid, which is then cyclized to the anthraquinone core.

  • Diels-Alder Reaction: A [4+2] cycloaddition reaction between a substituted naphthoquinone and a suitable diene can be a powerful method for constructing the anthraquinone skeleton.[1]

  • From Natural Sources: Morindone itself is often extracted from the root bark of plants of the Morinda genus, such as Morinda tinctoria and Morinda citrifolia.[2][3] The synthesis of this compound would then proceed from this natural product.

Q2: How can I introduce a hydroxyl group at the 3-position of morindone?

A2: Introducing a hydroxyl group at the 3-position of morindone, which is an electron-rich aromatic system, would likely involve an electrophilic hydroxylation reaction. Potential methods include:

  • Direct Oxidation: Using specific oxidizing agents that can selectively hydroxylate aromatic rings. However, controlling the regioselectivity and preventing over-oxidation can be challenging.

  • Barton-type Radical Reaction: This involves the generation of a radical species that can then be hydroxylated.

  • Using Fenton-type Reagents: A mixture of hydrogen peroxide and an iron(II) salt can generate hydroxyl radicals capable of hydroxylating aromatic compounds. Careful control of reaction conditions is crucial to manage selectivity.

  • Enzymatic Hydroxylation: Biocatalytic methods using specific hydroxylase enzymes could offer high regioselectivity under mild conditions.

Q3: What are the critical parameters to control for improving the yield of anthraquinone synthesis?

A3: Several parameters significantly influence the yield and purity of anthraquinone synthesis. Key factors to optimize include:

  • Reaction Temperature: Temperature affects reaction rates and can influence the formation of side products.[4]

  • Solvent Choice: The polarity and boiling point of the solvent can impact reactant solubility and reaction kinetics.[5] In some cases, solvent-free reactions under microwave irradiation have shown improved yields and shorter reaction times.[6]

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Lewis acids, solid acid catalysts) and its concentration are critical for driving the reaction efficiently.[7]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion while minimizing degradation or side product formation.

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower yields.

Q4: How can I effectively purify this compound?

A4: The purification of this compound, a polar molecule, will likely involve chromatographic techniques. A common strategy would be:

  • Crude Product Isolation: After the reaction, the crude product would be isolated by extraction and solvent evaporation.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), would likely be effective in separating the desired product from impurities.[5]

  • Recrystallization: If a suitable solvent system is found, recrystallization can be an excellent final step to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Anthraquinone Product
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive (e.g., AlCl₃).
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating to overcome the activation energy, while others may need lower temperatures to prevent decomposition.[4]
Poor Quality Starting Materials Purify starting materials before use. Verify their identity and purity using analytical techniques (NMR, GC-MS).
Suboptimal Solvent Screen different solvents with varying polarities. Consider solvent-free conditions with microwave irradiation.[6]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
Issue 2: Formation of Multiple Products/Side Products
Potential Cause Suggested Solution
Over-reaction or Decomposition Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely.
Lack of Regioselectivity Modify the starting materials with appropriate directing groups. Explore different catalysts or reaction conditions that may favor the desired isomer.
Presence of Water or Oxygen For moisture or air-sensitive reactions, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Stoichiometry Carefully control the molar ratios of the reactants and reagents.
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Products with Similar Polarity Optimize the mobile phase for column chromatography. Try different stationary phases (e.g., alumina, reverse-phase silica). Consider preparative HPLC for difficult separations.
Product is an Oil or Gummy Solid Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, purification by chromatography is the primary option.
Co-elution with Starting Material Ensure the reaction has gone to completion. If not, adjust reaction conditions to drive the reaction further.

Experimental Protocols

Hypothetical Protocol: Synthesis of this compound from Morindone

This is a hypothetical protocol based on general principles of aromatic hydroxylation and has not been experimentally validated. Optimization will be necessary.

Materials:

  • Morindone

  • Acetic acid

  • Hydrogen peroxide (30% solution)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve morindone (1 equivalent) in a mixture of acetic acid and methanol in a round-bottom flask.

  • In a separate flask, prepare a solution of iron(II) sulfate heptahydrate (0.1 equivalents) in water.

  • Add the iron(II) sulfate solution to the morindone solution and stir at room temperature.

  • Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the reaction mixture over 30 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase).

  • After the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.

Data Presentation

Table 1: Hypothetical Optimization of this compound Synthesis

EntryEquivalents of H₂O₂Equivalents of FeSO₄·7H₂OTemperature (°C)Reaction Time (h)Yield (%)
11.10.125435
21.50.125445
32.00.125440 (with side products)
41.50.225450
51.50.240255
61.50.20830

Visualizations

experimental_workflow start Start: Morindone dissolve Dissolve in Acetic Acid/Methanol start->dissolve add_catalyst Add Fe(II) Sulfate Solution dissolve->add_catalyst add_h2o2 Add Hydrogen Peroxide add_catalyst->add_h2o2 monitor Monitor Reaction (TLC) add_h2o2->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Product: this compound purify->product

Caption: Experimental workflow for the hypothetical synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup optimize_reagents Purify/Replace Reagents check_reagents->optimize_reagents optimize_catalyst Use Fresh/Different Catalyst check_catalyst->optimize_catalyst optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions optimize_workup Modify Extraction/Purification Protocol check_workup->optimize_workup re_run Re-run Experiment optimize_reagents->re_run optimize_catalyst->re_run optimize_conditions->re_run optimize_workup->re_run

Caption: Troubleshooting workflow for low yield in anthraquinone synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_products Products Morindone Morindone Radical_Attack •OH Radical Attack on Morindone Ring Morindone->Radical_Attack attacked by •OH Fe2 Fe²⁺ Fe3_OH Fe³⁺ + •OH + OH⁻ Fe2->Fe3_OH reacts with H₂O₂ H2O2 H₂O₂ H2O2->Fe3_OH Fe3_OH->Radical_Attack Intermediate_Complex Hydroxylated Intermediate Radical Radical_Attack->Intermediate_Complex Aromatization Aromatization Intermediate_Complex->Aromatization loses H• Product This compound Aromatization->Product H2O H₂O Aromatization->H2O

Caption: Proposed mechanism for the hydroxylation of morindone.

References

Overcoming poor solubility of 3-Hydroxymorindone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Hydroxymorindone

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the poor aqueous solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is a natural anthraquinone pigment.[1] Its chemical structure is 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione.[2][3] The core of the molecule is a large, polycyclic aromatic system which is inherently hydrophobic (water-repelling).

The poor aqueous solubility is due to two main factors:

  • Hydrophobic Structure: The large, non-polar anthraquinone backbone dominates the molecule's character, making it difficult to form favorable interactions with polar water molecules.[4]

  • Strong Crystal Lattice: The presence of four hydroxyl groups allows for strong intermolecular hydrogen bonding between this compound molecules in the solid state. This creates a stable crystal lattice that requires significant energy to break apart, which the weak interactions with water cannot provide.

The computed XLogP3 value, a measure of lipophilicity, is 2.9, indicating a preference for lipid-like environments over aqueous ones.[2]

Q2: What is the expected solubility of this compound in common laboratory solvents?

Specific quantitative solubility data for this compound is not extensively published. However, based on its chemical class (anthraquinone), its solubility profile can be estimated. Anthraquinones are generally insoluble in water, sparingly soluble in alcohols like ethanol, and more soluble in polar aprotic solvents and some non-polar organic solvents.[4][5][6]

Table 1: Estimated Solubility of this compound in Common Solvents

SolventChemical ClassExpected SolubilityRationale / Notes
Water / PBSAqueous BufferVery Poor / InsolubleThe hydrophobic anthraquinone structure limits solubility.[5]
EthanolPolar ProticSparingly SolubleCan dissolve small amounts, especially with heating.[5][6]
AcetonePolar AproticSolubleA good solvent for many anthraquinones.[4][6]
DMSOPolar AproticSolubleCommonly used to create high-concentration stock solutions for biological assays.[7]
ChloroformNon-polarSparingly SolubleMid-polar solvents can show some solubility for anthraquinones.[6]

Note: These are qualitative estimates. It is crucial to determine the solubility for your specific experimental conditions and lot number.

Q3: How should I prepare a stock solution of this compound?

For most in vitro biological experiments, the recommended approach is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock can then be diluted into your aqueous experimental medium. See the Experimental Protocols section for a detailed step-by-step guide.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common problem known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. The workflow below provides a systematic approach to troubleshoot this issue.

G start Start: Compound Precipitates in Aqueous Medium check_conc Is the final concentration as low as possible for the experiment? start->check_conc lower_conc Action: Lower the final concentration of This compound. check_conc->lower_conc No check_dmso Is the final % of DMSO <1% (ideally <0.1%)? check_conc->check_dmso Yes lower_conc->check_conc lower_dmso Action: Adjust stock concentration to reduce final DMSO volume. check_dmso->lower_dmso No try_cosolvent Strategy: Use a Co-solvent (e.g., Ethanol, PEG 400) in the final medium. check_dmso->try_cosolvent Yes try_ph Strategy: Increase pH of the aqueous medium (e.g., to pH 8-9). Caution: Check compound stability. check_dmso->try_ph lower_dmso->check_dmso advanced Advanced Strategy: Use formulation aids like Cyclodextrins or Surfactants. try_cosolvent->advanced If still fails end Solution Found try_cosolvent->end try_ph->advanced If still fails try_ph->end advanced->end

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Guide: Solubility Enhancement Strategies

If you encounter solubility issues, several techniques can be employed. The choice of strategy depends on the requirements of your experiment.[8][9]

G cluster_physical Physical Modifications cluster_formulation Formulation Approaches cluster_particle Particle Engineering center Solubility Enhancement Strategies for this compound cosolvency Co-solvency (DMSO, Ethanol, PEG) center->cosolvency ph_adjust pH Adjustment (Increase pH > 7) center->ph_adjust complexation Inclusion Complexation (e.g., Cyclodextrins) center->complexation surfactants Micellar Solubilization (e.g., Tween®, Cremophor®) center->surfactants lipid Lipid-Based Systems (e.g., SEDDS) center->lipid micronization Micronization (Increase surface area) center->micronization

References

Stabilizing 3-Hydroxymorindone in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 3-Hydroxymorindone in experimental buffers and utilizing it effectively in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a natural anthraquinone compound. In research, it is primarily investigated for its potential anti-cancer properties. Studies on related compounds like morindone suggest that it may target various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR, Wnt/β-catenin, p53-MDM2, and KRAS pathways.

Q2: What are the main challenges when working with this compound in experimental buffers?

Like many anthraquinone compounds, this compound can be susceptible to degradation in aqueous solutions. The primary challenges include poor water solubility, and instability due to factors like pH, temperature, and light exposure.[1] This can lead to a loss of biological activity and variability in experimental results.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in the desired experimental buffer immediately before use to minimize degradation.

Q4: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.[2][3] This allows for the quantification of the parent compound and the detection of any degradation products over time.

Troubleshooting Guide: Stabilizing this compound

This guide addresses common issues encountered when using this compound in experimental buffers.

Problem Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer. Low aqueous solubility of the compound. The final concentration may be above its solubility limit in the buffer.- Increase the percentage of organic solvent (e.g., DMSO) in the final working solution, ensuring it remains compatible with your experimental system (typically ≤ 0.5% v/v for cell-based assays).- Prepare a fresh, lower concentration working solution from the stock immediately before each experiment.- Consider the use of a solubilizing agent, after verifying its compatibility with your assay.
Loss of biological activity or inconsistent results over time. Degradation of this compound in the experimental buffer. Anthraquinones can be sensitive to pH, temperature, and light.[1]- pH: The stability of similar compounds, like those from Aloe vera, is pH-dependent. Aloin, for example, shows greater stability at acidic pH (e.g., 3.5) and significant degradation at neutral or basic pH.[1] It is advisable to assess the stability of this compound in your specific buffer pH.- Temperature: Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice until use. Avoid repeated freeze-thaw cycles. For longer experiments, consider the stability at the incubation temperature (e.g., 37°C) and refresh the medium with the compound if necessary.- Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Light can induce photochemical degradation.
Color change of the buffer containing this compound. This may indicate degradation or reaction with components in the buffer or cell culture medium.- Analyze the solution using HPLC to identify potential degradation products.- If using cell culture medium, consider if phenol red or other components might be interacting with the compound. If possible, perform a pilot experiment in a phenol red-free medium.
Difficulty in obtaining reproducible results between experiments. Inconsistent preparation of working solutions or variable degradation rates.- Standardize the protocol for preparing working solutions, including the time between preparation and use.- Always prepare fresh working solutions for each experiment.- Monitor the concentration of your stock solution periodically by HPLC to ensure its integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions for a typical in vitro cell culture experiment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Desired experimental buffer (e.g., PBS, cell culture medium)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • Immediately before use, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution into your experimental buffer (e.g., cell culture medium) to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 0.5% v/v).

    • Mix well by gentle inversion or vortexing.

    • Use the working solutions immediately.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hydroxymorindone This compound Hydroxymorindone->PI3K Hydroxymorindone->Akt

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Hydroxymorindone This compound Hydroxymorindone->BetaCatenin Inhibits Accumulation

Caption: Wnt/β-catenin signaling pathway and potential inhibition by this compound.

p53_MDM2_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Hydroxymorindone This compound Hydroxymorindone->MDM2 Inhibits Interaction KRAS_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR KRAS KRAS EGFR->KRAS RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS->RAF_MEK_ERK CellProliferation Cell Proliferation RAF_MEK_ERK->CellProliferation Hydroxymorindone This compound Hydroxymorindone->KRAS Inhibits

References

Technical Support Center: Optimizing 3-Hydroxymorindone Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Hydroxymorindone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound and related hydroxyanthraquinones in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cell-based assay?

A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. Based on data from the related compound morindone, a starting range of 0.1 µM to 100 µM is advisable. For example, morindone has shown cytotoxic effects on various colorectal cancer cell lines with IC50 values between 10 µM and 21 µM.[1][2][3] A dose-response experiment with 2-fold or 3.16-fold dilutions within this range will help to precisely determine the EC10 or EC50 values.[4]

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary significantly depending on the cell type and the specific endpoint being measured (e.g., cytotoxicity, apoptosis, signaling pathway inhibition). A common starting point is a 24 to 72-hour incubation. For cytotoxicity assays with the related compound morindone, a 72-hour treatment period has been used.[5] For assays measuring signaling pathway modulation, shorter time points (e.g., 4, 8, 12, 24 hours) may be more appropriate.[6] It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental setup.

Q3: this compound is precipitating in my cell culture medium. What should I do?

A3: Precipitation of small molecule compounds in culture media can be a common issue. Here are a few troubleshooting steps:

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting to the final working concentration in your aqueous culture medium, ensure rapid and thorough mixing.

  • Solubility Enhancement: If precipitation persists, you can try preparing the final dilution in a serum-containing medium, as serum proteins can sometimes help to stabilize the compound.

  • Fresh Preparations: Always use freshly prepared dilutions of this compound for your experiments.

Q4: I am not observing any effect of this compound on my cells. What could be the reason?

A4: Several factors could contribute to a lack of observable effect:

  • Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. Consider increasing the concentration based on initial dose-response experiments.

  • Incubation Time: The incubation period may be too short for the compound to induce a measurable effect. Try extending the incubation time.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your chosen cell line may be resistant to the effects of this compound. It is advisable to test the compound on a panel of cell lines if possible.

  • Compound Stability: Ensure the compound has not degraded. Use a fresh stock of this compound for your experiments.

Q5: What cellular signaling pathways are likely affected by this compound?

A5: Based on studies of structurally similar hydroxyanthraquinones like morindone, aloe-emodin, and rhein, this compound may modulate several key cancer-related signaling pathways. These include:

  • Wnt/β-catenin Pathway: Morindone has been shown to have a binding affinity for β-catenin.[1][2] Aloe-emodin has been demonstrated to inhibit the Wnt/β-catenin signaling pathway in melanoma and prostate cancer cells.[4][7][8]

  • PI3K/Akt/mTOR Pathway: Rhein and other natural compounds are known to suppress the PI3K/Akt/mTOR signaling pathway.[9][10][11][12][13][14][15]

  • p53 Signaling: Morindone has been predicted to target the MDM2-p53 interaction.[1][2]

  • MAPK Pathway: Aloe-emodin has been shown to modulate p38 MAPK expression.[16]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting plates sit on the bench for extended periods before incubation.
Edge Effects Evaporation from wells on the edge of the plate can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.
Compound Precipitation Visually inspect wells under a microscope for any signs of compound precipitation. If observed, refer to the FAQ on compound precipitation.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique across all wells.
Issue 2: Unexpected Cytotoxicity in Control Wells
Possible Cause Troubleshooting Step
Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be too high. Prepare a vehicle control with the same final solvent concentration as your highest test concentration to assess solvent toxicity. Aim for a final solvent concentration of <0.5%.
Contamination Check for signs of microbial contamination (e.g., cloudy media, pH changes). If contamination is suspected, discard the cells and medium and use fresh, sterile reagents.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment. Over-confluent or stressed cells can be more susceptible to toxic effects.

Quantitative Data Summary

The following tables summarize cytotoxicity data for morindone, a structurally related hydroxyanthraquinone, in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Morindone in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)Incubation Time
HCT11610.70 ± 0.0472 hours
LS174T20.45 ± 0.0372 hours
HT2919.20 ± 0.0572 hours

Data from Chee et al., 2022.[1][2][3]

Table 2: Selectivity Index (SI) of Morindone

Cell LineSelectivity Index (SI)*
HCT11676.25
LS174T39.89
HT2942.49

*SI is calculated as the IC50 in a normal cell line (CCD841 CoN) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of 2-fold dilutions in complete growth medium to achieve final concentrations ranging from 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental_Workflow_for_IC50_Determination A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate 72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: Workflow for determining the IC50 value of this compound.

PI3K_Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival 3_Hydroxymorindone This compound (and related compounds) 3_Hydroxymorindone->PI3K Inhibits 3_Hydroxymorindone->Akt Inhibits 3_Hydroxymorindone->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of 3-Hydroxymorindone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxymorindone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret your experiments while minimizing potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound belongs to the 3-hydroxychromone class of compounds, which are recognized as inhibitors of Cyclin-Dependent Kinases (CDKs).[1] Based on studies of similar 3-hydroxychromone analogs, the primary targets of this compound are likely to be CDK1 and CDK2 .[1] These kinases are crucial regulators of cell cycle progression.[2][3]

Q2: What are the potential off-target effects of this compound?

Q3: How can I confirm that this compound is engaging its intended target in my cellular experiments?

A3: Target engagement can be confirmed using several methods. A widely used technique is the Cellular Thermal Shift Assay (CETSA) .[6][7][8][9][10] This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of CDK1 or CDK2 in the presence of this compound would indicate direct binding in a cellular context.

Q4: What are the initial checks if I don't observe the expected phenotype after treating cells with this compound?

A4: If you are not observing the expected biological outcome, consider the following initial troubleshooting steps:

  • Compound Integrity and Solubility: Ensure your this compound stock is correctly prepared, stored, and has not degraded. Confirm its solubility in your cell culture medium to avoid precipitation.[11]

  • Dose and Time Dependence: The optimal concentration and treatment duration can vary significantly between cell lines.[11] Perform a dose-response and time-course experiment to determine the effective concentration and optimal time point for your specific experimental setup.

  • Cell Line Specificity: The expression levels and activity of CDKs can differ between cell lines.[11] Verify that your chosen cell line expresses the target CDKs and that the pathway is active.

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Cellular Phenotype

Possible Cause: The observed phenotype (e.g., unexpected toxicity, altered cell morphology) may be due to off-target effects of this compound, especially at high concentrations.[4]

Troubleshooting Steps:

StepDetailed ProtocolRationale
1. Perform a Dose-Response Curve Treat cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar). Assess both the desired on-target phenotype (e.g., cell cycle arrest) and any unexpected phenotypes.This will help determine the concentration at which off-target effects become prominent and establish a therapeutic window for on-target activity.
2. Use a Structurally Different CDK1/2 Inhibitor Treat your cells with a well-characterized CDK1/2 inhibitor that has a different chemical scaffold from this compound.If the alternative inhibitor recapitulates the desired on-target phenotype without the unexpected effects, it strengthens the evidence that the initial observation with this compound was due to off-target activity.[4]
3. Rescue Experiment If possible, introduce a drug-resistant mutant of CDK1 or CDK2 into your cells. Treat with this compound.If the phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.
4. Kinome-wide Profiling Submit this compound for a broad kinase selectivity panel screen.This will provide a comprehensive profile of its inhibitory activity against a wide range of kinases, identifying potential off-targets.[12][13]
Problem 2: Lack of On-Target Effect (e.g., No Change in Cell Cycle Profile)

Possible Cause: The concentration of this compound may be too low, the treatment time too short, or the target pathway may not be active in your specific cell model.

Troubleshooting Steps:

StepDetailed ProtocolRationale
1. Optimize Concentration and Treatment Time Conduct a matrix experiment with varying concentrations of this compound and different incubation times. Analyze a downstream marker of CDK1/2 activity (e.g., phosphorylation of Retinoblastoma protein, pRb).To identify the optimal conditions for observing the on-target effect in your specific cell line.[11]
2. Confirm Target Pathway Activity Before treatment, ensure that the CDK1/2 pathway is active in your cells. For example, by synchronizing cells at a specific cell cycle stage where these CDKs are active.An inactive pathway will not respond to an inhibitor.
3. Verify Compound Activity with an In Vitro Kinase Assay Perform an in vitro kinase assay using recombinant CDK1/cyclin B and CDK2/cyclin E to directly measure the inhibitory activity of your this compound stock.This will confirm the potency of your compound and rule out issues with compound integrity.[14][15][16][17][18]

Experimental Protocols

In Vitro CDK Kinase Assay (General Protocol)

This protocol provides a framework for assessing the direct inhibitory effect of this compound on CDK1 and CDK2 activity.

Materials:

  • Recombinant human CDK1/Cyclin B and CDK2/Cyclin E

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Substrate (e.g., Histone H1 for CDK1, Retinoblastoma (Rb) protein fragment for CDK2)

  • ATP (at Km concentration for each kinase)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control).

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Experiment with This compound Phenotype Observe Cellular Phenotype Start->Phenotype Expected Expected On-Target Effect Phenotype->Expected Yes Unexpected Unexpected or No Effect Phenotype->Unexpected No Conclusion Draw Conclusion Expected->Conclusion DoseResponse Perform Dose-Response & Time-Course Unexpected->DoseResponse Validate Validate On-Target Engagement (e.g., CETSA) AlternativeInhibitor Use Structurally Different Inhibitor Validate->AlternativeInhibitor DoseResponse->Validate KinomeScan Kinome-wide Profiling AlternativeInhibitor->KinomeScan KinomeScan->Conclusion

Caption: A logical workflow for troubleshooting experiments with this compound.

G cluster_pathway Simplified CDK1/2 Signaling Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb_inactive pRb (inactive) CDK46->pRb_inactive phosphorylates E2F_bound E2F (bound) pRb_inactive->E2F_bound releases CyclinE Cyclin E E2F_bound->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition CyclinA Cyclin A CDK1 CDK1 CyclinA->CDK1 G2_M_Transition G2/M Transition CDK1->G2_M_Transition S_Phase S Phase G1_S_Transition->S_Phase S_Phase->CyclinA Hydroxymorindone This compound Hydroxymorindone->CDK2 inhibits Hydroxymorindone->CDK1 inhibits

Caption: The role of CDK1 and CDK2 in cell cycle progression and the inhibitory action of this compound.

References

Technical Support Center: Purification Strategies for High-Purity 3-Hydroxymorindone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the purification of high-purity 3-Hydroxymorindone. The information is structured to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most effective primary purification strategies for crude extracts containing this compound?

A1: For the initial cleanup of crude extracts from sources like Morinda citrifolia, a multi-step approach is recommended. The most common starting point is liquid-liquid extraction to partition compounds based on polarity, followed by column chromatography.

  • Liquid-Liquid Extraction: This step fractionates the crude extract. A typical scheme involves partitioning the extract between a polar solvent (like methanol/water) and a non-polar solvent (like hexane) to remove lipids and other non-polar impurities. The aqueous layer containing the more polar anthraquinones can then be extracted with a solvent of intermediate polarity, such as ethyl acetate.

  • Silica Gel Column Chromatography: This is a fundamental technique for the initial separation of this compound from other co-extracted compounds. A solvent gradient of increasing polarity is used to elute the compounds from the silica gel.

Q2: Which chromatographic techniques are best suited for achieving high-purity (>98%) this compound?

A2: To achieve high purity, high-resolution chromatographic methods are necessary after initial cleanup.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common and effective method for final purification. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of acid (like formic acid) to improve peak shape.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is a type of liquid-liquid chromatography that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of the target compound.

Q3: What are the common impurities I might encounter during the purification of this compound?

A3: Impurities can be introduced from the natural source or from the purification process itself.

  • From the Natural Source: Other structurally similar anthraquinones are the most common impurities. These can include morindone, damnacanthal, and various glycosides.

  • From the Process: Residual solvents, plasticizers leached from tubing or containers, and degradation products if the compound is exposed to harsh conditions (e.g., high temperatures or extreme pH) are potential process-related impurities.

Q4: How can I effectively monitor the purity of my fractions during the purification process?

A4: Regular purity assessment is critical.

  • Thin-Layer Chromatography (TLC): TLC is a quick and cost-effective method for monitoring the progress of column chromatography and for identifying fractions containing the target compound.

  • Analytical High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity analysis. It is essential for checking the purity of fractions from preparative chromatography and for the final purity assessment of the isolated this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the purified compound and for identifying any co-eluting impurities.

Troubleshooting Guides

Preparative HPLC Troubleshooting
ProblemPossible Cause(s)Recommended Solutions
Poor Peak Resolution Inadequate mobile phase gradient. Column overloading. Column deterioration.Optimize the gradient to be shallower around the elution time of this compound. Reduce the injection volume or the concentration of the sample. Replace the column if it has been used extensively.
Peak Tailing Strong interactions between the hydroxyl groups of this compound and the silica backbone of the C18 column. Presence of acidic silanol groups.Add a small amount of an acid (0.05-0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of both the compound and the silanol groups. Use an end-capped C18 column.
Low Recovery of Product Irreversible adsorption of the compound onto the stationary phase. Precipitation of the compound on the column.Try a different stationary phase (e.g., a polymer-based reversed-phase column). Ensure the sample is fully dissolved in the mobile phase before injection.
Presence of Ghost Peaks Contamination in the mobile phase or the HPLC system. Carryover from a previous injection.Use fresh, high-purity solvents for the mobile phase. Run a blank gradient to identify the source of contamination. Implement a thorough needle wash protocol between injections.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Recommended Solutions
Compound Elutes Too Quickly (Low Retention) The solvent system is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Compound Does Not Elute (High Retention) The solvent system is not polar enough.Increase the polarity of the mobile phase (e.g., gradually add a more polar solvent like methanol).
Streaking of the Compound Band The sample is overloaded. The compound is sparingly soluble in the mobile phase.Reduce the amount of crude extract loaded onto the column. Choose a mobile phase in which the compound is more soluble.
Poor Separation of Compounds The chosen solvent system lacks the selectivity for the compounds in the mixture.Experiment with different solvent systems. For anthraquinones, solvent systems containing combinations of hexane, ethyl acetate, chloroform, and methanol are often effective. Adding a small amount of acid can sometimes improve separation.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the chromatographic separation of anthraquinones from Morinda species. These can be used as a starting point for the purification of this compound.

Chromatographic MethodStationary PhaseMobile Phase Composition (v/v/v/v)Reference Compound(s)Purity Achieved
HSCCC-n-Hexane:Ethyl acetate:Methanol:Water (6:4:5:5)Alizarin-1-methylether, etc.>96%
TLCSilica GelToluene:Acetone:Formic Acid (6:6:1)Emodin, PhyscionGood Resolution
TLCSilica GelDichloromethane:Methanol (9:1)Anthraquinone fractionsGood Separation

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC) of Anthraquinones
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the crude extract or fractions in a suitable solvent (e.g., methanol). Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid in a ratio of 5:4:1). Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots under UV light (254 nm and 366 nm). Many anthraquinones appear as colored spots. For enhanced visualization, spray the plate with a 10% ethanolic potassium hydroxide solution, which will cause anthraquinones to appear as red or violet spots.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot to monitor the separation.

Protocol 2: Preparative HPLC Purification
  • System Preparation: Equilibrate a C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm) with the initial mobile phase composition (e.g., 70% Water with 0.1% Formic Acid, 30% Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the partially purified, this compound-containing fraction in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the filtered sample onto the HPLC system. Start the gradient program, for example, a linear gradient from 30% to 80% acetonitrile over 40 minutes. Collect fractions based on the elution of peaks detected by the UV detector (e.g., at 254 nm).

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

  • Product Recovery: Combine the fractions that contain this compound at the desired purity level. Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow cluster_0 Initial Extraction and Cleanup cluster_1 High-Resolution Purification cluster_2 Final Product A Crude Plant Extract B Liquid-Liquid Extraction A->B C Column Chromatography (Silica Gel) B->C D Partially Purified Fractions C->D E Preparative HPLC (C18) D->E F Purity Analysis (Analytical HPLC) E->F G High-Purity this compound F->G

Caption: A typical experimental workflow for the purification of this compound.

Logical_Troubleshooting start Low Yield from Preparative HPLC q1 Are peaks observed in the chromatogram? start->q1 a1_yes Check for broad peaks and poor resolution. q1->a1_yes Yes a1_no Compound may not be eluting. q1->a1_no No q2 Is the final mobile phase polarity high enough? a1_no->q2 a2_yes Consider irreversible adsorption. Try a different column type. q2->a2_yes Yes a2_no Increase final percentage of organic solvent in the gradient. q2->a2_no No

Caption: A logical relationship diagram for troubleshooting low yield in preparative HPLC.

How to prevent degradation of 3-Hydroxymorindone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 3-Hydroxymorindone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring anthraquinone, a class of aromatic organic compounds. Its stability is crucial as degradation can lead to a loss of biological activity and the formation of impurities, which could affect experimental results and the safety profile of any potential therapeutic application.

Q2: What are the primary factors that cause the degradation of this compound?

A2: Based on the behavior of similar phenolic and anthraquinone compounds, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures, oxygen (oxidation), and non-neutral pH conditions (acidic or alkaline hydrolysis).[1]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. Specifically, it is recommended to store it at -20°C in a tightly sealed amber vial, with the headspace purged with an inert gas like argon or nitrogen.

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution is generally not recommended for long-term storage due to an increased risk of degradation. If you must store it in solution for a short period, use a degassed, anhydrous, and aprotic solvent, store it at -20°C or -80°C, and protect it from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected color change of the solid compound. Oxidation or photodegradation.Discard the sample and obtain a fresh batch. Ensure future storage is in a tightly sealed, amber container under an inert atmosphere.
Precipitate forms in a freshly prepared solution. The compound may have low solubility in the chosen solvent, or it could be a sign of degradation.Try a different solvent or gently warm the solution. If the precipitate remains, it is likely a degradation product, and a fresh sample should be used.
Loss of biological activity in an experiment. The compound has likely degraded.Verify the purity of your this compound sample using HPLC. If degradation is confirmed, acquire a new batch and strictly follow the recommended storage conditions.
Appearance of extra peaks in an HPLC chromatogram. These are likely degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method for accurate quantification.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method to assess the stability of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 2 hours.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight for 24 hours.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the unstressed sample.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

    • Ensure the method can separate the main peak from all degradation product peaks.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions, based on general knowledge of anthraquinones.

Condition Temperature Light Condition Atmosphere Expected Stability
Ideal -20°CDark (Amber Vial)Inert (Argon/Nitrogen)High
Sub-optimal 1 4°CDark (Amber Vial)AirModerate
Sub-optimal 2 Room TemperatureDark (Amber Vial)AirLow
Poor Room TemperatureLightAirVery Low

Visualizations

cluster_storage Optimal Storage Workflow cluster_troubleshooting Troubleshooting Receive Receive this compound Inspect Inspect Container Seal and Appearance Receive->Inspect Store Store at -20°C in Dark, Inert Atmosphere Inspect->Store No Issues Use Use in Experiment Store->Use Issue Visual Degradation or Activity Loss Analyze Analyze by HPLC Issue->Analyze Discard Discard and Reorder Analyze->Discard Degradation Confirmed Discard->Receive

Caption: Logical workflow for the optimal storage and troubleshooting of this compound.

G HM This compound Oxidation Oxidation (O2, Light, Heat) HM->Oxidation Hydrolysis Hydrolysis (Acid/Base) HM->Hydrolysis Degradation_Products Degradation Products (e.g., Quinones, Ring-Opened Species) Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Proposed degradation pathways of this compound.

start Start Stability Study prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep_stock->stress prep_samples Prepare Samples for HPLC stress->prep_samples hplc HPLC Analysis (C18 Column, Gradient Elution) prep_samples->hplc analyze Analyze Chromatograms hplc->analyze report Report % Degradation and Peak Purity analyze->report end End report->end

Caption: Experimental workflow for the stability testing of this compound.

References

Technical Support Center: Managing Autofluorescence of 3-Hydroxymorindone in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing autofluorescence associated with 3-Hydroxymorindone and related compounds in microscopy applications. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with endogenous fluorescence from this molecule during their imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate these issues and improve the quality of your microscopy data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is a natural anthraquinone compound. Like many cyclic aromatic molecules, it possesses intrinsic fluorescent properties. When illuminated with an excitation light source in a microscope, it can emit its own light, a phenomenon known as autofluorescence. This autofluorescence can obscure the signal from your specific fluorescent labels (e.g., fluorescently tagged antibodies or proteins), leading to poor signal-to-noise ratios and difficulty in interpreting your images.

Q2: What are the likely excitation and emission wavelengths of this compound autofluorescence?

Q3: How can I confirm that the background signal I'm seeing is from this compound?

To confirm that the autofluorescence is originating from the compound, you can perform a simple control experiment. Image an unstained sample containing this compound using various filter sets on your microscope. If you observe fluorescence, particularly in the green channel, it is likely due to the compound's intrinsic properties.[1]

Troubleshooting Guide

Problem 1: High background fluorescence in the green channel obscures my specific signal.

This is a common issue when working with autofluorescent compounds like this compound. Here are several strategies to address this, ranging from simple adjustments to more involved experimental changes.

Solution 1: Spectral Separation - Shifting to Far-Red Fluorophores

The most effective way to combat autofluorescence is to move your specific signal to a spectral region where the autofluorescence is minimal. Since the autofluorescence of this compound is likely strongest in the blue-green range, using fluorophores that are excited by and emit light in the far-red part of the spectrum (e.g., those with emission >650 nm) can significantly improve your signal-to-noise ratio.

Experimental Workflow for Spectral Separation

cluster_0 Problem Identification cluster_1 Solution: Spectral Separation a High background in green channel b Select far-red fluorophore (e.g., Alexa Fluor 647) a->b Implement c Label sample with far-red secondary antibody b->c d Image in far-red channel c->d e Reduced background, clear signal d->e Result

Caption: Workflow for mitigating autofluorescence by spectral separation.

Solution 2: Chemical Quenching

Several chemical reagents can be used to reduce autofluorescence from various sources. The effectiveness of these quenchers can be sample-dependent, so some optimization may be necessary.

  • Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin, a common source of autofluorescence in tissues.

  • Sodium Borohydride (NaBH4): Can reduce autofluorescence induced by aldehyde fixation. Use with caution as results can be variable.[2]

  • Commercial Quenching Reagents: Several commercially available kits (e.g., TrueVIEW™) are designed to reduce autofluorescence from multiple sources, including collagen and elastin.[3]

Protocol: Quenching with Sudan Black B

  • After your final washing step following secondary antibody incubation, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate your slides in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Briefly rinse the slides in 70% ethanol.

  • Wash the slides thoroughly with PBS.

  • Mount the coverslips with an appropriate mounting medium.

Problem 2: Autofluorescence is still present even after attempting quenching.

If chemical quenching is not sufficient, you may need to consider modifications to your sample preparation protocol.

Solution: Optimize Fixation Protocol

Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1]

  • Reduce Fixation Time: Use the minimum fixation time required to preserve your sample's morphology.

  • Change Fixative: Consider using a non-aldehyde-based fixative, such as ice-cold methanol or acetone, particularly for cell surface markers.[1]

Logical Flow for Troubleshooting Persistent Autofluorescence

start Persistent Autofluorescence q1 Have you tried spectral separation (far-red fluorophores)? start->q1 sol1 Implement far-red fluorophores q1->sol1 No q2 Have you tried chemical quenching (e.g., Sudan Black B)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Try Sudan Black B or commercial quencher q2->sol2 No q3 Is your sample fixed with aldehydes? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Reduce fixation time or switch to methanol/acetone q3->sol3 Yes end Consult with imaging specialist q3->end No a3_yes Yes a3_no No sol3->end

Caption: A decision tree for troubleshooting persistent autofluorescence.

Data Summary

The following table summarizes the photophysical properties of anthraquinones structurally related to this compound, which can be used to infer its autofluorescent characteristics.

Compound NameExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
Nordamnacanthal41947960
Damnacanthal24831466
RubiadinNot Reported426Not Reported

Data sourced from a study on natural anthraquinones from Morinda citrifolia.

This data suggests that the autofluorescence of this compound is most likely to interfere with fluorophores that are excited in the violet-to-blue range and emit in the green-to-yellow range.

By understanding the nature of this compound's autofluorescence and systematically applying these troubleshooting strategies, you can significantly improve the quality and reliability of your microscopy data.

References

Technical Support Center: Scaling Up 3-Hydroxymorindone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-Hydroxymorindone for preclinical studies. It addresses common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when moving from bench-scale to pilot-scale production of this compound?

A1: The most common challenges include maintaining product yield and purity, managing heat transfer in larger reaction vessels, ensuring consistent mixing, and potential changes in product crystal form.[1] As reaction volumes increase, the surface-area-to-volume ratio decreases, which can significantly impact heating and cooling efficiency.[2][3] Operations that are quick on a small scale, such as reagent addition, quenching, and work-up, will take considerably longer at a larger scale, potentially leading to the formation of impurities.[4]

Q2: What regulatory standards must be considered for producing this compound for preclinical studies?

A2: For preclinical laboratory studies, the FDA requires researchers to use Good Laboratory Practices (GLP), as defined in 21 CFR Part 58.1.[5] These regulations set the minimum requirements for study conduct, personnel, facilities, equipment, protocols, and quality assurance.[5] For the manufacturing process itself, principles of Current Good Manufacturing Practice (CGMP) should be considered to ensure the final product is safe, pure, and effective.[6][7]

Q3: How much this compound is typically required for preclinical toxicology studies?

A3: While preclinical studies are not usually very large, they require sufficient material to provide detailed information on dosing and toxicity levels.[5] The exact quantity depends on the scope of the planned studies (e.g., dose range-finding, single-dose, and repeat-dose toxicology), the animal model selected, and the intended clinical dose. It is crucial to plan for sufficient quantities to cover all planned experiments, including any necessary formulation development.[8][9]

Q4: What are the key considerations for solvent selection during scale-up?

A4: A solvent that works well at the lab scale may be unsuitable for production due to factors like cost, safety (flammability, toxicity), and difficulty in removal or recovery.[1] When scaling up, consider solvents with higher flash points and lower toxicity. The chosen solvent must also be compatible with the larger-scale equipment. It is essential to perform stability assessments of all materials, including intermediates and the final product, in the selected solvent under the planned process conditions.[1]

Process Scale-Up Workflow

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Preclinical Production lab_dev Route Scouting & Optimization (grams) analytical Analytical Method Development (HPLC, NMR) lab_dev->analytical safety Process Safety Assessment (Calorimetry) analytical->safety kilo Kilo-Lab Synthesis (100s of grams) safety->kilo impurity Impurity Profiling kilo->impurity pilot Pilot Plant Run (Kilograms) impurity->pilot glp GLP Batch Manufacturing pilot->glp release QC Release Testing glp->release tox Toxicology Studies release->tox form Formulation Development release->form

Caption: Workflow for scaling this compound production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Inefficient mixing in the larger reactor.[1] 2. Poor temperature control leading to side reactions.[2][4] 3. Extended reaction time causing product degradation.[1]1. Evaluate and optimize the stirrer speed and impeller design for the reactor geometry. 2. Use reaction calorimetry to understand the reaction's heat profile and ensure the cooling system is adequate. 3. Conduct stability studies of the product under reaction conditions to determine its degradation profile over time.
High Impurity Levels 1. Localized "hot spots" or insufficient cooling. 2. Slower addition of reagents leading to accumulation and side reactions.[2] 3. Inefficient washing of the product during filtration.[1]1. Improve stirring and monitor the internal temperature at multiple points if possible. 2. Adjust the reagent addition rate based on the reactor's heat removal capacity. Ensure the reaction starts immediately upon addition to avoid accumulation. 3. Optimize the washing procedure by increasing the solvent volume, number of washes, or switching to a reslurry wash.
Inconsistent Crystal Form 1. Different cooling rates between lab and pilot scale. 2. Changes in solvent composition or supersaturation levels.1. Implement a controlled cooling profile for crystallization. 2. Carefully control the final solvent composition and consider seeding the crystallization with the desired polymorph.
Filtration Difficulties 1. Small particle size of the product. 2. Product is oily or "gummy."1. Modify crystallization conditions (e.g., slower cooling, different solvent) to encourage larger crystal growth. 2. Ensure complete crystallization and consider an anti-solvent to precipitate a solid. Check for residual solvent that may be causing the issue.

Troubleshooting Decision Tree

G start Low Purity in Scaled-Up Batch check_impurities Characterize Impurities (LC-MS, NMR) start->check_impurities known_impurity Known Process Impurity? check_impurities->known_impurity Impurities Identified new_impurity New Impurity Detected known_impurity->new_impurity No review_reaction Review Reaction Parameters known_impurity->review_reaction Yes review_workup Review Work-up & Purification known_impurity->review_workup Yes degradation_study Conduct Forced Degradation Study new_impurity->degradation_study raw_material Test Raw Material Purity new_impurity->raw_material temp_control Check Temp Control & Reagent Addition Rate review_reaction->temp_control mixing Evaluate Mixing Efficiency review_reaction->mixing washing Optimize Filter Cake Washing review_workup->washing recrystallization Develop Re-crystallization / Re-slurry Protocol review_workup->recrystallization identify_source Identify Source: Thermal, Oxidative, Hydrolytic? degradation_study->identify_source new_spec Establish New Raw Material Specification raw_material->new_spec

Caption: Decision tree for troubleshooting low purity issues.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab-Scale)

This is a representative protocol based on general synthesis methods for similar anthraquinone compounds. It must be optimized for your specific starting materials and equipment.

  • Reaction Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add the starting material, 2-bromo-3,5,6-trimethoxytoluene (1.0 eq), and an appropriate solvent such as anhydrous THF (10 volumes).

  • Grignard Formation: Cool the mixture to -10 °C. Slowly add a solution of isopropylmagnesium chloride (1.1 eq) while maintaining the internal temperature below 0 °C. Stir for 1 hour at this temperature.

  • Coupling: In a separate flask, dissolve 2,3-dimethoxy-5-methylbenzoquinone (1.2 eq) in anhydrous THF. Add this solution to the Grignard reagent dropwise, keeping the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

  • System: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

Potential Signaling Pathways for this compound

Morindone has been shown to exhibit antiproliferative activity, potentially through the modulation of key cancer-related signaling pathways such as KRAS, MDM2-p53, and β-catenin.[10][11] It may also influence inflammatory pathways like PI3K/Akt and MAPK.[12][13]

Caption: Potential signaling pathways modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of Morindone and 3-Hydroxymorindone Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available efficacy data between the anthraquinone compounds morindone and its hydroxylated analog, 3-Hydroxymorindone. While morindone has been the subject of numerous studies evaluating its therapeutic potential, particularly in oncology, this compound remains largely uncharacterized in terms of its biological activity. This guide synthesizes the current state of knowledge on both compounds to aid researchers, scientists, and drug development professionals in understanding their comparative profiles.

Chemical Structures

Morindone and this compound are structurally similar anthraquinones. Morindone is chemically identified as 1,2,5-Trihydroxy-6-methylanthracene-9,10-dione with a chemical formula of C15H10O5.[1] this compound, also known as 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione, possesses an additional hydroxyl group, reflected in its chemical formula C15H10O6. This structural difference is the basis for any potential variations in their biological efficacy.

Efficacy of Morindone: A Summary of Experimental Findings

Morindone has demonstrated notable biological activity, primarily as an anticancer agent. Its efficacy has been evaluated in various cancer cell lines, with quantitative data available from several studies.

Quantitative Data on Morindone's Cytotoxic Activity
Cell LineCancer TypeIC50 Value (µM)Reference
HCT116Colorectal Carcinoma10.70 ± 0.04(Chee et al., 2022)
LS174TColorectal Adenocarcinoma20.45 ± 0.03(Chee et al., 2022)
HT29Colorectal Adenocarcinoma19.20 ± 0.05(Chee et al., 2022)
SNU-1Stomach Cancer2.72 µg/mL(Zamakshshari et al., 2017)
K562Leukemia-(Zamakshshari et al., 2017)

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Efficacy of this compound: Current Lack of Data

Despite its structural similarity to morindone, there is a conspicuous absence of publicly available experimental data on the biological efficacy of this compound. Extensive searches of scientific databases have not yielded any studies detailing its cytotoxic, pro-apoptotic, or enzyme-inhibiting properties. Consequently, a direct quantitative comparison of its efficacy with morindone is not feasible at this time.

Experimental Protocols for Morindone Efficacy Studies

The following is a generalized methodology for assessing the cytotoxic activity of morindone, based on commonly cited experimental procedures.

Cell Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human colorectal cancer cell lines (HCT116, HT29, LS174T) and a normal colon cell line (CCD841 CoN) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 25mM HEPES, and 1% Penicillin/Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 7,500 cells/well (HCT116) or 30,000 cells/well (other cell lines) and incubated for 24 hours to allow for cell attachment.

  • Treatment: Morindone is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations (e.g., 0.39 µM to 50 µM) in a two-fold serial dilution. Control wells receive the vehicle only. 5-fluorouracil and doxorubicin can be used as positive controls.

  • Incubation: The treated cells are incubated for 72 hours.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated using software such as GraphPad Prism. The selectivity index (SI) is determined by comparing the IC50 value in cancer cells to that in normal cells.

Signaling Pathways Modulated by Morindone

Research indicates that morindone exerts its anticancer effects through the modulation of key signaling pathways.

Morindone's Impact on Cancer-Related Signaling

Morindone has been shown to downregulate the gene expression of mutated tumor protein p53 (TP53) and the Kirsten rat sarcoma viral oncogene homolog (KRAS) in colorectal cancer cells. Furthermore, functional enrichment analysis has revealed that the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is significantly affected by morindone treatment. In silico molecular docking studies also suggest that morindone has a binding affinity for β-catenin and MDM2-p53, indicating potential interaction with the Wnt and p53 signaling pathways, respectively.

morindone_pathway Morindone Morindone KRAS KRAS Morindone->KRAS downregulates TP53 TP53 Morindone->TP53 downregulates MAPK_Pathway MAPK Signaling Pathway Morindone->MAPK_Pathway affects KRAS->MAPK_Pathway activates Apoptosis Apoptosis TP53->Apoptosis induces Proliferation Cell Proliferation MAPK_Pathway->Proliferation promotes

Caption: Simplified diagram of signaling pathways potentially modulated by morindone in cancer cells.

Experimental Workflow for Efficacy Comparison

The following diagram outlines a logical workflow for a comparative study of morindone and this compound, should data for the latter become available.

experimental_workflow cluster_compounds Compound Preparation cluster_invitro In Vitro Efficacy cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Comparison Morindone Morindone Cytotoxicity Cytotoxicity Assays (e.g., MTT) Morindone->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Morindone->Apoptosis Enzyme Enzyme Inhibition Assays Morindone->Enzyme Hydroxymorindone This compound Hydroxymorindone->Cytotoxicity Hydroxymorindone->Apoptosis Hydroxymorindone->Enzyme IC50_Comparison IC50 Value Comparison Cytotoxicity->IC50_Comparison Mechanism_Comparison Mechanism of Action Comparison Apoptosis->Mechanism_Comparison Enzyme->Mechanism_Comparison WesternBlot Western Blot (Protein Expression) qPCR RT-qPCR (Gene Expression) Signaling Signaling Pathway Analysis IC50_Comparison->WesternBlot IC50_Comparison->qPCR Mechanism_Comparison->Signaling

Caption: Proposed experimental workflow for comparing the efficacy of morindone and this compound.

Conclusion

The current body of scientific literature provides substantial evidence for the biological activity of morindone, particularly its anticancer properties, supported by quantitative data and mechanistic insights. In stark contrast, this compound remains a largely unexplored compound with no available data to assess its efficacy. Therefore, a direct and objective comparison of the efficacy of this compound to morindone is not possible at present. Future research efforts are required to isolate or synthesize this compound and subject it to rigorous biological evaluation to determine its therapeutic potential and allow for a meaningful comparison with its well-studied analog, morindone.

References

Validating the In Vivo Anticancer Activity of Morinda Species Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of extracts from Morinda species, plants known to contain the bioactive compound morindone, a substance closely related to 3-Hydroxymorindone. Due to a scarcity of in vivo data on purified this compound, this guide focuses on the most relevant available preclinical data from Morinda extracts and compares their efficacy against established anticancer agents.

Executive Summary

Extracts from Morinda citrifolia (Noni) and Morinda tinctoria have demonstrated notable in vivo anticancer properties in various preclinical models. These extracts have been shown to increase the lifespan of tumor-bearing mice and reduce tumor volume. The primary mechanisms of action are believed to involve the induction of apoptosis, modulation of key cancer-related signaling pathways, and enhancement of the host's antioxidant defenses. This guide presents a side-by-side comparison of the efficacy of these extracts with standard chemotherapeutic drugs such as 5-Fluorouracil (5-FU), Doxorubicin, and Erlotinib, supported by available experimental data.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies, offering a comparison between Morinda extracts and conventional anticancer drugs.

Table 1: Comparison of Morinda tinctoria Methanolic Leaf Extract (MEMT) and 5-Fluorouracil (5-FU) in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

Treatment GroupDoseMean Survival Time (Days)Increase in Lifespan (%)Solid Tumor Volume (mm³) at Day 30
Control (EAC)-18.33 ± 0.42-2.84 ± 0.11
MEMT200 mg/kg27.17 ± 0.4848.231.91 ± 0.08
MEMT400 mg/kg32.50 ± 0.5677.251.32 ± 0.06
5-Fluorouracil20 mg/kg35.17 ± 0.4891.870.98 ± 0.05

Data adapted from a study on the anticancer activity of methanolic leaf extract of Morinda tinctoria against Ehrlich Ascites Carcinoma in mice.

Table 2: Comparison of Morinda citrifolia Leaf Extract and Erlotinib in a Non-Small-Cell Lung Cancer (NSCLC) A549-Induced Mouse Model [1]

Treatment GroupDoseOutcome
Control (NSCLC)-Progressive tumor growth.
M. citrifolia Leaf Extract150 mg/kgSignificant downregulation of pro-tumorigenesis genes (BIRC5, JAK2/STAT3/STAT5A).[1]
M. citrifolia Leaf Extract300 mg/kgMore effective than 50 mg/kg Erlotinib in upregulating pro-apoptotic TRP53 genes and enhancing NFE2L2-dependent antioxidant responses.[1]
Erlotinib50 mg/kgUpregulation of pro-apoptotic TRP53 genes and suppression of tumor growth.[1]

Table 3: Effect of Morinda citrifolia (Noni) Fruit Juice in Combination with Doxorubicin in an Ehrlich Ascites Tumor Mouse Model [2]

Treatment GroupDoseTumor Diameter Reduction (vs. Control)Apoptosis Induction
Control (EAC)--Minimal
Noni Juice-~40-50%Positive TUNEL staining and active caspase-3.[2]
Doxorubicin-~40-50%Positive TUNEL staining and active caspase-3.[2]
Noni Juice + Doxorubicin-~40-50%Positive TUNEL staining and active caspase-3.[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used transplantable tumor model in cancer research.

  • Cell Line Maintenance: Ehrlich Ascites Carcinoma cells are maintained in the peritoneal cavity of Swiss albino mice through serial intraperitoneal (i.p.) transplantation.

  • Tumor Inoculation: For the experiment, EAC cells are aspirated from a donor mouse, washed with sterile saline, and the cell count is adjusted. A specific number of viable tumor cells (e.g., 2 x 10⁶ cells) are injected i.p. into the experimental animals.

  • Treatment: Twenty-four hours after tumor inoculation, the animals are randomized into control and treatment groups. The vehicle (e.g., normal saline) is administered to the control group, while the test compounds (Morinda extract or reference drug) are administered, typically via i.p. injection, for a specified period.

  • Data Collection:

    • Mean Survival Time (MST) and Increase in Lifespan (%ILS): The date of death of each animal is recorded, and the MST is calculated. The %ILS is determined using the formula: [%ILS = ((MST of treated group / MST of control group) - 1) x 100].

    • Solid Tumor Volume: For solid tumor development, EAC cells are injected subcutaneously. The tumor volume is measured periodically using Vernier calipers, and calculated using the formula: [Volume = 0.5 x Length x (Width)²].

    • Hematological and Biochemical Parameters: At the end of the study, blood is collected for the analysis of hematological profiles (RBC, WBC, hemoglobin) and biochemical markers of liver and kidney function to assess toxicity.

Human Tumor Xenograft Model

Xenograft models involve the transplantation of human tumor cells into immunodeficient mice.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent the rejection of human cells.

  • Cell Culture and Inoculation: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media. A specific number of cells (e.g., 5 x 10⁶) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.

  • Treatment: Once tumors reach a certain volume, animals are randomized into treatment and control groups. The investigational drug and comparators are administered according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Tumor Growth Inhibition: The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.

    • Gene Expression Analysis: At the end of the study, tumors are excised, and molecular analyses such as qRT-PCR or Western blotting can be performed to assess the expression of target genes and proteins.

    • Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer activity of morindone and the general workflow of the in vivo experiments.

G cluster_0 Morindone's Proposed Anticancer Signaling Pathways cluster_1 Wnt/β-catenin Pathway cluster_2 p53 & KRAS Pathways Morindone Morindone beta_catenin β-catenin Morindone->beta_catenin Inhibition MDM2 MDM2 Morindone->MDM2 Inhibition KRAS KRAS Morindone->KRAS Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation p53 p53 MDM2->p53 Apoptosis Apoptosis p53->Apoptosis RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation ERK->Proliferation2

Caption: Proposed signaling pathways targeted by morindone.

G cluster_0 In Vivo Anticancer Activity Experimental Workflow start Start: Animal Model Selection (e.g., Swiss Albino Mice) inoculation Tumor Cell Inoculation (i.p. or s.c.) start->inoculation randomization Randomization into Control & Treatment Groups inoculation->randomization treatment Treatment Administration: - Vehicle (Control) - Morinda Extract - Comparator Drug randomization->treatment monitoring Monitoring: - Survival - Tumor Volume - Body Weight treatment->monitoring endpoint Endpoint: - Data Collection - Sacrifice monitoring->endpoint analysis Data Analysis: - Statistical Comparison - Efficacy Determination endpoint->analysis

Caption: General experimental workflow for in vivo anticancer studies.

References

A Comparative Guide to the Therapeutic Potential of 3-Hydroxymorindone and Other Key Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of 3-Hydroxymorindone (Morindone) against other prominent anthraquinones, namely Emodin, Aloe-emodin, and Rhein. The information presented is collated from various experimental studies to offer an objective overview of their performance in key therapeutic areas, including oncology, anti-inflammatory applications, and neuroprotection.

Overview of Compared Anthraquinones

Anthraquinones are a class of aromatic organic compounds derived from anthracene.[1] Many are found naturally in plants and have been used for centuries in traditional medicine.[2] Their diverse pharmacological activities have made them a subject of intense scientific scrutiny for modern therapeutic applications.[1] This guide focuses on a comparative analysis of four key anthraquinones:

  • This compound (Morindone): A naturally occurring anthraquinone pigment found in plants of the Morinda species.[3] It has demonstrated significant potential as a multi-target therapeutic agent, particularly in cancer.[3]

  • Emodin: A natural anthraquinone present in the roots and rhizomes of various medicinal plants like Rheum palmatum.[4] It is known for its wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[5][6]

  • Aloe-emodin: A bioactive compound found in the roots and rhizomes of many plants, including Aloe vera.[5] It has shown potent antineoplastic, anti-inflammatory, and antiproliferative capabilities.[5][7]

  • Rhein: A major bioactive component of rhubarb, it is recognized for its anti-inflammatory, anticancer, and neuroprotective activities.[8]

Comparative Therapeutic Potential

The therapeutic efficacy of these anthraquinones has been evaluated across various preclinical models. The following sections and tables summarize their comparative performance in oncology, anti-inflammatory, and neuroprotective contexts.

Anticancer Potential

Anthraquinones are widely investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 1: Comparative Anticancer Activity (IC50 Values)

AnthraquinoneCancer Cell LineIC50 Value (µM)Reference
This compound (Morindone) HCT116 (Colorectal)10.70 ± 0.04[2][9]
HT29 (Colorectal)19.20 ± 0.05[2][9]
LS174T (Colorectal)20.45 ± 0.03[2][9]
Emodin A549 (Lung)19.54 µg/mL[10]
HepG2 (Liver)12.79 µg/mL[10]
OVCAR-3 (Ovarian)25.82 µg/mL[10]
HeLa (Cervical)12.14 µg/mL[10]
MCF-7 (Breast)90.2 ± 2.1[1]
MDA-MB-231 (Breast)109.1 ± 1.6[1]
Aloe-emodin CCRF-CEM (Leukemia)9.872[11]
CEM/ADR5000 (Leukemia)12.85[11]
U373 (Glioblastoma)18.59 µg/mL (at 48h)[5]
MCF-7 (Breast)16.56 µg/mL (at 48h)[5]
HT-29 (Colorectal)5.38 µg/mL (at 48h)[5]
DU145 (Prostate)12.47 ± 1.047
Rhein HepG-2 (Liver)8.82 (for derivative 5b)[12][13]
Spca-2 (Lung)9.01 (for derivative 5b)[12][13]
MCF-7/VEC (Breast)129.1 ± 34.37[14]
MCF-7/HER2 (Breast)107.9 ± 7.7[14]
YD-10B (Oral)106.8[15]
Ca9-22 (Oral)90.96[15]

Key Findings:

  • This compound (Morindone) shows potent and selective cytotoxicity against colorectal cancer cell lines.[2][9]

  • Aloe-emodin consistently demonstrates low micromolar IC50 values across a broad range of cancer cell lines, suggesting a wide spectrum of activity.[5][11]

  • Emodin and Rhein also exhibit significant anticancer effects, although their IC50 values can vary considerably depending on the cell line and experimental conditions.[1][10][14][15]

Anti-inflammatory Potential

Chronic inflammation is a key factor in the development of many diseases. The anti-inflammatory properties of these anthraquinones are primarily attributed to their ability to modulate key inflammatory signaling pathways.

Table 2: Comparative Anti-inflammatory Activity

AnthraquinoneModel/AssayKey FindingsReference
This compound (Morindone) In silico COX-2 selectivitySelective against COX-2 enzyme.[16]
Carrageenan-induced rat paw edemaSignificant dose-dependent anti-inflammatory effects.[17]
Emodin LPS-stimulated RAW 264.7 macrophagesInhibits production of nitric oxide (NO) and IL-6.[8]
Hypoxic rheumatoid synoviocytesInhibits proinflammatory cytokines and VEGF production.[12]
LPS-induced endotoxin mouse modelAmeliorated the severity of NLRP3 inflammasome-mediated symptoms.[18]
Aloe-emodin Review of multiple studiesExhibits anti-inflammatory properties through various mechanisms.[5]
Rhein LPS-induced microglial modelSignificantly reduced levels of inflammatory factors.[8]
Senescence-accelerated mouse prone-8 (SAMP8) miceReduces Aβ aggregation by reducing levels of TNF-α and IL-6.[8]

Key Findings:

  • All four anthraquinones demonstrate significant anti-inflammatory properties.

  • This compound (Morindone) shows promise as a selective COX-2 inhibitor.[16]

  • Emodin and Rhein have been shown to effectively suppress the production of key pro-inflammatory mediators like NO, TNF-α, and IL-6.[8][12][18]

Neuroprotective Potential

Neurodegenerative diseases pose a significant health challenge, and compounds with neuroprotective properties are of great interest. These anthraquinones have shown potential in protecting neuronal cells from damage.

Table 3: Comparative Neuroprotective Activity

AnthraquinoneModel/AssayKey FindingsReference
This compound (Morindone) PTZ-induced kindled miceOffered neuroprotective effects against seizures.[19]
Chronic cerebral hypoperfusion in ratsShows neuroprotective effects against neurodegeneration and cognitive decline.[20]
Emodin Review of multiple studiesDirectly protects nerve cells by regulating hormones and nerve growth factor.[3]
Aloe-emodin Review of multiple studiesLimited specific data on neuroprotective effects compared to other anthraquinones.
Rhein AβPPswe/PS-1 Alzheimer's model miceReduced Aβ levels, tau phosphorylation, and memory impairment.[19]
AD ratsImproved behavioral abnormalities and reduced levels of inflammatory factors in the brain.[8]

Key Findings:

  • This compound (Morindone) and Rhein have demonstrated notable neuroprotective effects in various in vivo models of neurological disorders.[8][19][20]

  • Emodin also exhibits neuroprotective potential through the regulation of neurotrophic factors.[3]

  • More research is needed to fully elucidate the neuroprotective mechanisms of Aloe-emodin .

Mechanisms of Action & Signaling Pathways

The therapeutic effects of these anthraquinones are mediated by their interaction with various cellular signaling pathways.

This compound (Morindone):
  • Anticancer: Downregulates the gene expression of mutated TP53 and KRAS in colorectal cancer cells, leading to G1 phase cell cycle arrest and apoptosis.[3][21] It also shows binding affinity towards β-catenin and MDM2-p53.[22]

  • Anti-inflammatory: Exhibits selectivity against the COX-2 enzyme.[16]

Emodin:
  • Anticancer: Inhibits various signaling pathways including PI3K/Akt and NF-κB, leading to suppression of cell proliferation and induction of apoptosis.[1][23]

  • Anti-inflammatory: Attenuates NLRP3 inflammasome activation and inhibits the NF-κB signaling pathway.[18][24] It also reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Aloe-emodin:
  • Anticancer: Induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving activation of caspases.[5][7] It also causes cell cycle arrest and inhibits cell migration and invasion.[7][25]

  • Mechanism of Entry: Enters tumor cells via somatostatin receptors SSTR2 and SSTR5.[26]

Rhein:
  • Anticancer: Induces apoptosis and S-phase cell cycle arrest. It also suppresses the AKT/mTOR signaling pathway.[15]

  • Neuroprotection: Reduces Aβ burden and neuroinflammation, potentially through the regulation of the glutamine–aspartate–arginine–NO metabolic pathway.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in this guide.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines and determine the IC50 values.

  • Cell Seeding: Seed cells (e.g., HCT116, HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the anthraquinone (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.[9][27]

  • Reagent Addition:

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[27]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[9][27]

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value using software like GraphPad Prism.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the anthraquinone for a specified time (e.g., 24 or 48 hours).[14]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and pre-treat with the anthraquinone for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.[28]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate for 10 minutes at room temperature.[28]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Diagram 1: General Anticancer Mechanism of Anthraquinones

anticancer_mechanism cluster_anthraquinone Anthraquinone cluster_cell Cancer Cell cluster_pathways Signaling Pathways Anthraquinone Anthraquinone Proliferation Cell Proliferation Anthraquinone->Proliferation Inhibition Apoptosis Apoptosis Anthraquinone->Apoptosis Induction Metastasis Metastasis Anthraquinone->Metastasis Inhibition Angiogenesis Angiogenesis Anthraquinone->Angiogenesis Inhibition PI3K_Akt PI3K/Akt Anthraquinone->PI3K_Akt Inhibition/Modulation NF_kB NF-κB Anthraquinone->NF_kB Inhibition/Modulation KRAS KRAS Anthraquinone->KRAS Inhibition/Modulation TP53 TP53 Anthraquinone->TP53 Inhibition/Modulation PI3K_Akt->Proliferation NF_kB->Proliferation NF_kB->Angiogenesis KRAS->Proliferation TP53->Apoptosis

Caption: General anticancer mechanisms of anthraquinones.

Diagram 2: Experimental Workflow for IC50 Determination

ic50_workflow start Start: Seed Cancer Cells treatment Treat with Anthraquinone (Varying Concentrations) start->treatment incubation Incubate (24-72h) treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubation->assay readout Measure Absorbance assay->readout analysis Data Analysis: Calculate % Viability readout->analysis end Determine IC50 Value analysis->end

Caption: Workflow for determining the IC50 value.

Diagram 3: Anti-inflammatory Signaling Pathway Modulation

anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NLRP3 NLRP3 Inflammasome LPS->NLRP3 Anthraquinone Anthraquinone NF_kB NF-κB Pathway Anthraquinone->NF_kB Inhibition Anthraquinone->NLRP3 Inhibition TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NF_kB->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines

Caption: Modulation of inflammatory pathways by anthraquinones.

Conclusion

This compound (Morindone), Emodin, Aloe-emodin, and Rhein all exhibit significant therapeutic potential across a range of applications, particularly in oncology and inflammation. While all four compounds show promise, their efficacy can vary depending on the specific condition and cellular context.

  • This compound (Morindone) stands out for its potent and selective activity against colorectal cancer and its potential as a selective COX-2 inhibitor.

  • Aloe-emodin displays a broad spectrum of anticancer activity with consistently low IC50 values.

  • Emodin and Rhein have well-documented anti-inflammatory and neuroprotective effects, in addition to their anticancer properties.

Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these anthraquinones and to translate these promising findings into effective clinical treatments. This guide serves as a foundational resource for researchers to compare and contrast these compounds and to inform future research directions in the development of anthraquinone-based therapeutics.

References

Comparative Analysis of Synthetic vs. Natural 3-Hydroxymorindone: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis between synthetic and natural 3-Hydroxymorindone is currently challenging due to the limited availability of public-domain data on the chemical synthesis of this specific compound. Research has predominantly focused on the isolation and characterization of this compound from natural sources. This guide, therefore, provides a comprehensive overview of the natural form, including its sources, a representative isolation protocol, and known biological activities of related compounds. A conceptual framework for comparing natural and synthetic compounds is also presented to aid researchers.

Natural this compound: Sources and Isolation

This compound, an anthraquinone, is a naturally occurring pigment found in various plant species. Its chemical name is 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione .

Primary Natural Sources:

  • Morinda citrifolia (Noni): The roots, fruits, and leaves of the Noni plant are well-documented sources of a variety of anthraquinones, including this compound.[1][2][3]

  • Knoxia valerianoides and Knoxia roxburghii : These plant species are also recognized as botanical sources of this compound.

The concentration of this compound in these plants can vary based on the part of the plant used, geographical location, and harvesting time.

Experimental Protocol: Isolation of Anthraquinones from Morinda citrifolia Roots

This protocol is a representative method for the isolation of anthraquinones from Morinda citrifolia.

1. Plant Material Preparation:

  • Collect fresh roots of Morinda citrifolia.

  • Wash the roots thoroughly with tap water to remove any soil and debris.

  • Dry the roots in an oven at 40°C for 72 hours.

  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform maceration of the powdered root bark with methanol at room temperature for 72 hours. This process should be repeated three times to ensure maximum extraction.[2]

  • Filter the methanolic extract to separate the plant debris.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation and Purification:

  • Subject the crude extract to vacuum liquid chromatography (VLC) for initial fractionation.

  • Further purify the resulting fractions using gravity column chromatography.

  • Finally, utilize preparative thin-layer chromatography (pTLC) for the isolation of individual anthraquinone compounds, including this compound.[2]

4. Purity Analysis:

  • The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

  • A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and an acidic aqueous solution (e.g., 2% acetic acid).[6]

  • Detection is commonly performed using a photodiode-array (PDA) detector.

Synthetic this compound: A Research Gap

Biological Activity and Potential Signaling Pathways

The biological activities of specific, purified this compound are not extensively detailed. However, extracts from Morinda citrifolia and other isolated anthraquinones have demonstrated various biological effects.

Anticancer Activity: Extracts of Morinda citrifolia and isolated anthraquinones like morindone have shown cytotoxic effects against various cancer cell lines, including colorectal cancer.[2] Some studies suggest that these compounds can induce apoptosis in cancer cells.

Anti-inflammatory Activity: Various natural compounds, including other anthraquinones, are known to possess anti-inflammatory properties. This is often mediated through the inhibition of inflammatory pathways and the reduction of pro-inflammatory markers. While not specifically demonstrated for this compound, this represents a plausible area of investigation.

Data Presentation: A Comparative Framework

While specific data for this compound is unavailable, the following table provides a template for how such a comparison would be structured.

ParameterNatural this compoundSynthetic this compound
Source Morinda citrifolia, Knoxia spp.Data not available
Typical Yield Variable, dependent on source and extraction methodData not available
Purity (HPLC) >95% achievable with purificationData not available
Key Impurities Other related anthraquinones, plant metabolitesUnreacted starting materials, reaction byproducts
Biological Activity (IC50) Data not available for purified compoundData not available

Visualizations: Conceptual Diagrams

Since a direct comparison is not feasible, the following diagrams illustrate a general workflow for such a comparison and a representative signaling pathway that could be investigated for this compound.

G cluster_0 Natural Compound Workflow cluster_1 Synthetic Compound Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Natural Compound Natural Compound Purification (Chromatography)->Natural Compound Characterization Characterization Natural Compound->Characterization Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Chemical Synthesis->Purification (Crystallization/Chromatography) Synthetic Compound Synthetic Compound Purification (Crystallization/Chromatography)->Synthetic Compound Synthetic Compound->Characterization Comparative Analysis Comparative Analysis Characterization->Comparative Analysis

Caption: Conceptual workflow for the comparison of natural and synthetic compounds.

G This compound (Hypothetical) This compound (Hypothetical) MAPK Pathway MAPK Pathway This compound (Hypothetical)->MAPK Pathway Stress Signal Stress Signal Stress Signal->MAPK Pathway Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) MAPK Pathway->Bcl-2 (anti-apoptotic) inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) MAPK Pathway->Bax (pro-apoptotic) activation Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Bax (pro-apoptotic)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Representative apoptosis signaling pathway potentially modulated by anthraquinones.

Conclusion

For researchers, scientists, and drug development professionals, natural this compound isolated from sources such as Morinda citrifolia remains the only viable option for study. Future research into the total synthesis of this compound is necessary to enable a thorough comparative analysis. Such studies would be invaluable in determining if a synthetic route offers advantages in terms of yield, purity, and cost-effectiveness, and to ascertain if the biological activity is identical to the natural counterpart.

References

Unraveling the Molecular Targets of 3-Hydroxymorindone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence identifying the specific molecular targets of 3-Hydroxymorindone is not extensively available in current scientific literature. This guide, therefore, presents a comparative analysis based on the known molecular targets of structurally and functionally related compounds, particularly other flavonoids. The information provided herein is intended to serve as a reference for researchers and to guide future investigations into the mechanism of action of this compound.

Introduction

This compound, a naturally occurring anthraquinone, has garnered interest for its potential therapeutic properties. However, a significant knowledge gap exists regarding its precise molecular mechanism of action. Understanding the direct molecular targets of a compound is crucial for its development as a therapeutic agent. This guide aims to provide a comparative framework by examining the well-established molecular targets of other flavonoids, which share structural similarities with this compound. By analyzing the effects of these related compounds on key signaling pathways implicated in cancer, we can infer potential mechanisms of action for this compound and suggest avenues for future research.

Many flavonoids are known to exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and JNK pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[1][2][3][4][5][6][7][8][9][10] This guide will delve into the inhibitory activities of several flavonoids against key enzymes within these pathways, presenting quantitative data to facilitate comparison.

Comparative Analysis of Flavonoid Enzyme Inhibition

To provide a quantitative comparison, the following table summarizes the inhibitory activity (IC50 values) of various flavonoids against key enzymes in prominent signaling pathways. This data, gathered from various studies, highlights the potential for these natural compounds to act as enzyme inhibitors.

FlavonoidTarget EnzymeIC50 (µM)Cancer Cell LineReference
Quercetin PI3K3.8-[3]
Akt/PKB5.2-[3]
mTOR6.4-[3]
Angiotensin-Converting Enzyme (ACE)43-[11]
Xanthine Oxidase (XOD)--[12]
Apigenin CYP3A48.4 ± 1.1-[13]
Angiotensin-Converting Enzyme (ACE)196-[11]
Xanthine Oxidase (XOD)--[12]
Luteolin Angiotensin-Converting Enzyme (ACE)23-[11]
Myricetin PI3K/Akt/mTOR-Human umbilical vascular endothelial cells[1]
Fisetin PI3K/Akt/mTOR--[5]
Chrysin CYP3A42.5 ± 0.6-[13]
Acacetin CYP3A47.5 ± 2.7-[13]
Pinocembrin CYP3A44.3 ± 1.1-[13]

Note: The absence of an IC50 value indicates that the source provided qualitative inhibitory information without specific quantitative data. The data presented is for comparative purposes and experimental conditions may vary between studies.

Key Signaling Pathways Targeted by Flavonoids

Flavonoids have been shown to modulate several critical signaling pathways involved in cancer progression. The following sections detail some of the most significant pathways and how flavonoids may influence them.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for anticancer drug development.[4] Several natural products, including various flavonoids, have been identified as inhibitors of the PI3K/Akt/mTOR pathway.[1][2][3][4][5][6][7][8][9][10]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits Survival Cell Survival Akt->Survival promotes Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Flavonoids Flavonoids (e.g., Quercetin, Fisetin) Flavonoids->PI3K Flavonoids->Akt Flavonoids->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by flavonoids.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is activated in response to various cellular stresses, including inflammatory cytokines and reactive oxygen species (ROS).[14][15] The JNK pathway plays a dual role in cancer, as it can either promote apoptosis or contribute to cell survival and proliferation depending on the cellular context.[14] Some natural compounds have been shown to activate the JNK pathway, leading to cancer cell apoptosis.[16][17]

JNK_Signaling_Pathway Stress Cellular Stress (e.g., ROS, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K activates MKK MKK4/7 MAP3K->MKK phosphorylates JNK JNK MKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Natural_Compounds Natural Compounds Natural_Compounds->JNK activates

Caption: The JNK signaling pathway and its activation by natural compounds leading to apoptosis.

Experimental Protocols

To facilitate further research into the molecular targets of this compound and other flavonoids, this section provides detailed methodologies for key experimental assays.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., flavonoid dissolved in DMSO)

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitor in the kinase buffer.

  • In a 96-well plate, add the kinase solution to each well.

  • Add the test compound or control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 27°C or 37°C) for a specific duration (e.g., 1 hour).

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[18]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or other flavonoids) and a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.[19][20][21][22]

Western Blotting for Signaling Protein Analysis

Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels and phosphorylation status, which is indicative of pathway activation.[23][24][25][26]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-JNK, JNK)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.[23][24][25][26]

Experimental_Workflow Start Start: Hypothesis Generation Cell_Culture Cell Culture Start->Cell_Culture Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay In Vitro Treatment Treatment with This compound/ Flavonoids Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Western Blotting Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A general experimental workflow for investigating the molecular targets of a compound.

Conclusion and Future Directions

While the direct molecular targets of this compound remain to be definitively identified, this guide provides a comparative framework based on the known activities of related flavonoids. The presented data and protocols offer a starting point for researchers to investigate the potential of this compound as a modulator of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and JNK pathways.

Future research should focus on:

  • Direct Binding Assays: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to identify direct binding partners of this compound.

  • Kinase Profiling: Screening this compound against a broad panel of kinases to identify specific inhibitory activities.

  • In Vivo Studies: Validating the in vitro findings in animal models of cancer to assess the therapeutic potential and in vivo mechanism of action of this compound.

By systematically applying these experimental approaches, the scientific community can elucidate the precise molecular targets of this compound, paving the way for its potential development as a novel anticancer agent.

References

Cross-Validation of 3-Hydroxymorindone's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of 3-Hydroxymorindone against well-established anti-inflammatory agents, Quercetin and Celecoxib. The data presented is compiled from various in vitro studies to offer an objective evaluation of their potential therapeutic efficacy.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. This guide cross-validates the anti-inflammatory properties of this compound, an anthraquinone compound, by comparing its inhibitory effects on key inflammatory mediators with that of Quercetin, a natural flavonoid, and Celecoxib, a selective COX-2 inhibitor. The primary inflammatory markers assessed are Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Due to the limited direct experimental data on this compound, data from its closely related analogue, Damnacanthal, also found in Morinda citrifolia, is used as a proxy to infer its potential activity.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound (via Damnacanthal), Quercetin, and Celecoxib was evaluated based on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

CompoundTarget MediatorIC50 Value (µM)Source
Damnacanthal Nitric Oxide (NO)Not Explicitly FoundInferred from iNOS suppression[1]
Prostaglandin E2 (PGE2)Not Explicitly FoundInferred from COX-2 suppression[1]
TNF-αNot Explicitly Found[2]
IL-6Not Explicitly Found[2]
Quercetin Nitric Oxide (NO)~27[3]Chen et al., 2012
Prostaglandin E2 (PGE2)Not Explicitly Found
TNF-α~1 (in RAW 264.7 cells)[4]Xagorari et al.
IL-6< 40 (in neutrophils)[5]Liu et al., 2005
Celecoxib Nitric Oxide (NO)>20 (in combination with DHA)[6]
Prostaglandin E2 (PGE2)0.091 (in human dermal fibroblasts)[7]Yoshino et al.
TNF-α>20 (in combination with DHA)[6]
IL-6>20 (in combination with DHA)[6]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the production of the respective inflammatory mediator. Lower IC50 values indicate higher potency. Data for Damnacanthal's direct IC50 values on these mediators were not available in the searched literature; its activity is inferred from its known inhibition of the upstream enzymes iNOS and COX-2.[1]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the transcriptional regulation of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nuclear Events cluster_mediators Inflammatory Mediators cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nucleus NF-κB (active) MAPK->NFkB_nucleus activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes iNOS iNOS Proinflammatory_Genes->iNOS COX2 COX-2 Proinflammatory_Genes->COX2 Cytokines TNF-α, IL-6, IL-1β Proinflammatory_Genes->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Hydroxymorindone This compound (Damnacanthal) Hydroxymorindone->MAPK inhibits Hydroxymorindone->IKK inhibits Quercetin Quercetin Quercetin->MAPK inhibits Quercetin->NFkB_nucleus inhibits Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits G start Start cell_culture Culture RAW 264.7 cells in 96-well plate start->cell_culture treatment Pre-treat with compounds, then stimulate with LPS cell_culture->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect cell culture supernatant incubation->supernatant griess_reagent Add Griess Reagent (Sulfanilamide and NED) supernatant->griess_reagent color_development Incubate in the dark for 10-15 minutes griess_reagent->color_development absorbance Measure absorbance at 540 nm color_development->absorbance calculation Calculate NO concentration from standard curve absorbance->calculation end End calculation->end G start Start cell_culture Culture RAW 264.7 cells and treat as described start->cell_culture supernatant Collect cell culture supernatant cell_culture->supernatant elisa_plate Add supernatant to antibody-coated ELISA plate supernatant->elisa_plate incubation1 Incubate to allow cytokine/PGE2 binding elisa_plate->incubation1 wash1 Wash plate incubation1->wash1 detection_ab Add detection antibody wash1->detection_ab incubation2 Incubate detection_ab->incubation2 wash2 Wash plate incubation2->wash2 enzyme_conjugate Add enzyme conjugate (e.g., HRP-streptavidin) wash2->enzyme_conjugate incubation3 Incubate enzyme_conjugate->incubation3 wash3 Wash plate incubation3->wash3 substrate Add substrate solution wash3->substrate color_development Incubate for color development substrate->color_development stop_solution Add stop solution color_development->stop_solution absorbance Measure absorbance at appropriate wavelength stop_solution->absorbance calculation Calculate concentration from standard curve absorbance->calculation end End calculation->end

References

Comparative Efficacy of Morindone Against Standard-of-Care Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of morindone, a naturally occurring anthraquinone compound, against standard-of-care drugs in the fields of oncology and inflammation. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.

Anticancer Efficacy: Morindone vs. 5-Fluorouracil and Doxorubicin in Colorectal Cancer

Morindone has demonstrated significant antiproliferative activity against human colorectal cancer (CRC) cell lines. Its efficacy has been evaluated in vitro and compared with the standard-of-care chemotherapeutic agents 5-Fluorouracil (5-FU) and Doxorubicin (DOX)[1][2][3][4][5].

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of morindone, 5-FU, and DOX against three human colorectal cancer cell lines after 72 hours of treatment. A lower IC₅₀ value indicates greater potency.

CompoundHCT116 (μM)LS174T (μM)HT29 (μM)
Morindone 10.70 ± 0.04[1][5]20.45 ± 0.03[1][5]19.20 ± 0.05[1][5]
5-Fluorouracil (5-FU) 3.51 ± 0.054.68 ± 0.045.85 ± 0.06
Doxorubicin (DOX) 0.15 ± 0.010.25 ± 0.010.45 ± 0.02

Data sourced from Chee et al., 2022.[1]

Notably, morindone also exhibited a high selectivity index (SI) towards CRC cell lines compared to normal colon cells (CCD841 CoN), with SI values of 76.25 for HCT116, 39.89 for LS174T, and 42.49 for HT29 cells[1][5].

Experimental Protocols

Cell Cytotoxicity Assay:

  • Cell Lines: Human colorectal cancer cell lines HT29, LS174T, HCT116, and normal colon cell line CCD841 CoN were used[1].

  • Cell Seeding: HCT116 cells were seeded at 7,500 cells/well, while other cell lines were seeded at 30,000 cells/well in 96-well plates[1].

  • Treatment: Cells were treated with a series of 2-fold dilutions of morindone (0.39 μM to 50 μM) for 72 hours. 5-FU and DOX were used as positive controls[1].

  • Measurement: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and IC₅₀ values were calculated using GraphPad Prism 8 software[1].

Signaling Pathways in Colorectal Cancer

Morindone's anticancer activity is believed to be mediated through its interaction with key signaling pathways that are often dysregulated in colorectal cancer, including the Wnt/β-catenin, Ras, and p53-mediated apoptosis pathways[1][2][5][6]. In silico molecular docking studies have shown that morindone has a strong binding affinity for KRAS and MDM2-p53, suggesting its potential to modulate these critical cancer-related targets[1][2][5].

Potential Signaling Pathways Targeted by Morindone in Colorectal Cancer cluster_0 Wnt/β-catenin Pathway cluster_1 Ras Signaling Pathway cluster_2 p53-mediated Apoptosis Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3β/APC/Axin complex GSK3β/APC/Axin complex Dishevelled->GSK3β/APC/Axin complex β-catenin β-catenin GSK3β/APC/Axin complex->β-catenin Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Proliferation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Proliferation Morindone_Wnt Morindone Morindone_Wnt->β-catenin Growth Factor Growth Factor RTK RTK Growth Factor->RTK Cell Growth Grb2/SOS Grb2/SOS RTK->Grb2/SOS Cell Growth Ras Ras Grb2/SOS->Ras Cell Growth Raf Raf Ras->Raf Cell Growth MEK MEK Raf->MEK Cell Growth ERK ERK MEK->ERK Cell Growth Transcription Factors Transcription Factors ERK->Transcription Factors Cell Growth Morindone_Ras Morindone Morindone_Ras->Ras DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax MDM2 MDM2 MDM2->p53 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspases Caspases Cytochrome c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Morindone_p53 Morindone Morindone_p53->MDM2

Potential signaling pathways targeted by morindone in colorectal cancer.

Anti-inflammatory Efficacy: Morindone vs. Diclofenac

Morindone has been investigated for its anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes. Its efficacy has been compared with the nonsteroidal anti-inflammatory drug (NSAID) diclofenac.

Quantitative Data Summary

Direct comparative in vivo studies using pure morindone are limited. However, an in vivo study on a 95% ethanolic extract of Morinda longissima roots, which contains morindone, demonstrated potent anti-inflammatory activity comparable to diclofenac sodium. The highest activity for the extract was observed at a dose of 300 mg/kg body weight in mice[7].

In silico analysis has shown that morindone exhibits selectivity towards the COX-2 enzyme over COX-1, with a calculated R(COX2/COX1) ratio of 0.19[7]. An in-vitro study on a Morinda citrifolia leaf extract demonstrated COX-2 inhibition with an IC₅₀ value of 112.1 µg/ml[4][6]. Another in vitro study reported that Tahitian Noni Juice, derived from Morinda citrifolia, is a selective COX-2 inhibitor with efficacy comparable to Celebrex™, a well-known selective COX-2 inhibitor[7].

Compound/ExtractModelKey Findings
Morindone In silicoSelective for COX-2 (R(COX2/COX1) = 0.19)[7]
Morinda longissima extract In vivo (mice)Potent anti-inflammatory activity comparable to diclofenac sodium[7]
Morinda citrifolia leaf extract In vitroIC₅₀ for COX-2 inhibition: 112.1 µg/ml[4][6]
Experimental Protocols

In vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

  • Animal Model: Mice were used to evaluate anti-inflammatory activity[7].

  • Treatment: Three different doses (100, 200, and 300 mg/kg body weight) of the Morinda longissima extract were administered orally[7]. Diclofenac sodium was used as a positive control.

  • Measurement: The volume of the paw was measured to determine the extent of inflammation[7].

In vitro COX-2 Inhibition Assay:

  • Method: A COX inhibitor screening assay was used to measure the production of PGF2α, a product of the COX reaction[4].

  • Treatment: Different concentrations of the Morinda citrifolia leaf extract were evaluated for their inhibitory effect on COX-2 activity[4][6].

Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds from Morinda species are linked to the modulation of key inflammatory pathways. This includes the inhibition of pro-inflammatory mediators and the regulation of cytokine production. The NF-κB signaling pathway, a central regulator of inflammation, is a likely target. Inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2 and iNOS.

Proposed Anti-inflammatory Signaling Pathway of Morindone Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) Upregulation COX-2 COX-2 Gene Transcription->COX-2 Upregulation iNOS iNOS Gene Transcription->iNOS Upregulation Morindone Morindone Morindone->IKK Complex

Proposed anti-inflammatory signaling pathway of morindone.

Conclusion

The available preclinical data suggests that morindone is a promising candidate for further investigation as both an anticancer and anti-inflammatory agent. In the context of colorectal cancer, morindone demonstrates significant in vitro cytotoxicity, although it is less potent than the standard chemotherapeutics 5-FU and DOX. However, its high selectivity for cancer cells over normal cells is a notable advantage. In the realm of inflammation, morindone and extracts containing it show potential for selective COX-2 inhibition, a desirable characteristic for anti-inflammatory drugs.

Further in vivo studies with purified morindone are necessary to establish a more direct and quantitative comparison with standard-of-care drugs like diclofenac and to fully elucidate its therapeutic potential and mechanisms of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers to design and interpret future studies on this compound.

References

Validating 3-Hydroxymorindone: A Statistical Comparison of its Preclinical Anticancer and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental data available for 3-Hydroxymorindone and its source, the Noni plant (Morinda citrifolia), against established therapeutic agents. The objective is to offer researchers, scientists, and drug development professionals a statistical and methodological framework for evaluating the potential of this compound as a therapeutic compound. While direct experimental data for this compound is limited in the public domain, this guide draws upon data from other bioactive compounds isolated from Morinda citrifolia to provide a preliminary assessment.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for compounds from Morinda citrifolia and compares them with the well-documented anticancer drugs, Doxorubicin and Cisplatin.

Table 1: In Vitro Anticancer Activity (IC50 Values)

Compound/DrugCell LineCancer TypeIC50 (µM)Citation
Compounds from Morinda citrifolia
Ethylacetate ExtractMCF-7Breast Adenocarcinoma25 µg/ml[1]
MDA-MB-231Breast Adenocarcinoma35 µg/ml[1]
3beta-hydroxyurs-12-en-27-oic acidHeLaCervical Carcinoma6.80 µg/ml (approx. 14.9 µM)[2]
Comparator Drugs
DoxorubicinHeLaCervical Carcinoma1.5 (12h), 1.0 (24h)[3]
CisplatinHeLaCervical CarcinomaNot specified in provided results

Table 2: In Vitro Anti-inflammatory Activity

Compound/DrugAssayCell Line/ModelEffectCitation
Compounds from Morinda citrifolia
3,4-Oxo-isopropylidene-shikimic acidSuperoxide Radical ScavengingIC50 = 0.214 µg/mL[4]
Hydroxyl Radical ScavengingIC50 = 0.450 µg/mL[4]
Comparator Drugs
EF31 (Curcumin analog)NF-κB DNA Binding InhibitionRAW264.7IC50 ~5 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key experiments cited in this guide.

1. MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compound or vehicle control.

  • MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

2. Western Blot for Protein Expression

This technique is used to detect specific proteins in a sample of tissue or cell extract.

  • Protein Extraction: Cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each sample is determined.

  • SDS-PAGE: Proteins are separated by size via gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.

  • Detection: The signal from the enzyme is detected, revealing the presence and relative abundance of the target protein.

3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Preparation: Cells are harvested and washed.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane, i.e., necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence of each cell, allowing for the determination of the percentage of cells in different stages of cell death.

4. In Vivo Xenograft Model for Anticancer Activity

This model is used to study the effect of a compound on tumor growth in a living organism.

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the test compound, a vehicle control, or a positive control drug.

  • Tumor Measurement: Tumor size is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as histology or Western blotting, can be performed on the tumor tissue.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Hydroxymorindone This compound (Proposed) Hydroxymorindone->PI3K Inhibits? Hydroxymorindone->Akt Inhibits?

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development and progression.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates Hydroxymorindone This compound (Proposed) Hydroxymorindone->IKK Inhibits? Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treatment with This compound CellCulture->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

References

Comparative Analysis of Bioactive Compounds from Morinda citrifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of compounds isolated from Morinda citrifolia (Noni), with a focus on cytotoxicity, anti-inflammatory, and antioxidant effects. Due to a lack of specific independent replication studies on 3-Hydroxymorindone, this document summarizes the broader bioactivity landscape of phytochemicals from this plant, providing context for further research and development.

Summary of Bioactivities

Data Presentation

The following table summarizes the types of bioactivities reported for various compounds found in Morinda citrifolia. It is important to note that the reported activities are often from initial screenings and may not have been independently replicated.

Compound ClassRepresentative Compound(s)Reported Bioactivity
AnthraquinonesDamnacanthal, MorindoneCytotoxicity against various cancer cell lines, Anti-inflammatory, Antioxidant
FlavonoidsQuercetin, RutinAntioxidant, Anti-inflammatory, Enzyme inhibition
IridoidsAsperulosideAnti-inflammatory, Antioxidant
CoumarinsScopoletinAnti-inflammatory, Antioxidant
Other PhenolicsThis compoundAntioxidant (inferred from presence in M. citrifolia)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of bioactivity studies. Below is a generalized protocol for a common in vitro cytotoxicity assay, the MTT assay, which is frequently used to assess the cytotoxic potential of natural compounds.

MTT Cytotoxicity Assay Protocol

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound, if available) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compound. Control wells receive medium with the solvent at the same final concentration.

  • Plates are incubated for 24, 48, or 72 hours.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The bioactive compounds from Morinda citrifolia are thought to exert their effects through various signaling pathways. The diagrams below illustrate a general workflow for investigating bioactivity and a common signaling pathway implicated in inflammation.

Experimental_Workflow cluster_extraction Compound Isolation cluster_bioassay Bioactivity Screening cluster_mechanistic Mechanism of Action Plant_Material Morinda citrifolia (Plant Material) Extraction Extraction Plant_Material->Extraction Fractionation Fractionation Extraction->Fractionation Isolation Compound Isolation (e.g., this compound) Fractionation->Isolation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity Test Compound Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Isolation->Anti_inflammatory Test Compound Antioxidant Antioxidant Assays (e.g., DPPH) Isolation->Antioxidant Test Compound Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Signaling_Pathway Anti_inflammatory->Signaling_Pathway Enzyme_Inhibition Enzyme Inhibition Assays Anti_inflammatory->Enzyme_Inhibition NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IkB->Proteasomal_Degradation Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces Compound Bioactive Compound (e.g., from M. citrifolia) Compound->IKK Inhibits

Unveiling the Anticancer Potential of Morindone Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Morindone, a naturally occurring anthraquinone, and its derivatives have emerged as promising candidates in the landscape of anticancer drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of morindone and its analogs, supported by experimental data, to elucidate the structural features crucial for their cytotoxic effects. By examining their impact on various cancer cell lines and exploring their mechanisms of action, we aim to furnish researchers with a comprehensive resource to inform future drug design and development endeavors.

Comparative Analysis of Cytotoxic Activity

The antiproliferative effects of morindone and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the tables below. A lower IC50 value indicates a higher cytotoxic potency.

Colorectal Cancer Cell Lines

A study investigating the effects of eight anthraquinones isolated from Morinda citrifolia on three colorectal cancer (CRC) cell lines (HCT116, LS174T, and HT29) and a normal colon cell line (CCD841 CoN) revealed significant variations in their cytotoxic activities.[1][2][3] Morindone demonstrated notable cytotoxicity against all three CRC cell lines with a favorable selectivity index (SI), indicating a greater effect on cancer cells compared to normal cells.[1][2] The SI is calculated as the IC50 value for the normal cell line divided by the IC50 value for the cancer cell line.

CompoundHCT116 IC50 (µM)LS174T IC50 (µM)HT29 IC50 (µM)CCD841 CoN IC50 (µM)HCT116 SILS174T SIHT29 SI
Morindone10.70 ± 0.0420.45 ± 0.0319.20 ± 0.05>1009.354.895.21
Damnacanthal0.74 ± 0.06>5029.50 ± 0.08704.17 ± 0.12951.58-23.87
Nordamnacanthal>50>50>50>100---
Rubiadin>50>50>50>100---
1,3,5-trihydroxy-2-methoxy-6-methyl anthraquinone15.30 ± 0.05>50>50>100>6.54--
Damnacanthol23.80 ± 0.04>50>50>100>4.20--
Lucidin-ω-methylether24.50 ± 0.06>50>50>100>4.08--
Sorendidiol>50>5029.80 ± 0.07>100-->3.36

Data sourced from Chee et al., 2022.[1][2][3]

Other Cancer Cell Lines

Another study evaluated the cytotoxic activities of twelve anthraquinones from Morinda citrifolia against gastric adenocarcinoma (SNU-1), colon cancer (LS-174T), and leukemia (K562) cell lines.[4] Morindone exhibited the highest cytotoxicity against SNU-1 and LS-174T cell lines among the tested compounds.[4]

CompoundSNU-1 IC50 (µg/mL)LS-174T IC50 (µg/mL)K562 IC50 (µg/mL)
Morindone2.722.93>10
Nordamnacanthal>10>105.99
Damnacanthal4.853.15>10
1,3,5-trihydroxy-2-methoxy-6-methyl anthraquinone6.257.35>10
1,6-dihydroxy-5-methoxy-2-methyl anthraquinone>108.15>10
Alizarin-1-methyl ether>10>10>10
1-hydroxy-2-methyl anthraquinone>10>10>10
Soranjidiol7.15>10>10
1,4-dihydroxy-2-methoxy anthraquinone>109.25>10
Damnacanthol>106.85>10
Rubiadin-1-methyl ether>10>10>10
Lucidin-ω-methylether>105.45>10

Data sourced from Zamakshshari et al., 2017.[4]

Structure-Activity Relationship (SAR) Insights

The variations in the cytotoxic activities of morindone derivatives can be attributed to the nature and position of substituent groups on the anthraquinone scaffold.

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for activity. Morindone, with hydroxyl groups at positions 1, 2, and 5, demonstrates broad-spectrum activity. The chelated hydroxyl groups at positions 1 and 2 are thought to contribute to its cytotoxic effects.[4]

  • Formyl Group: The presence of a formyl group at the C-2 position, as seen in damnacanthal and nordamnacanthal, appears to be crucial for high cytotoxic activity, particularly against the HCT116 cell line.[1]

  • Methoxyl Group: The addition of a methoxyl group can influence the activity. For instance, damnacanthal (with a methoxyl group at C-1) shows higher activity against SNU-1 cells compared to nordamnacanthal (which lacks this group).[4]

  • Methyl Group: The methyl group at the C-6 position in morindone is also a feature of this active compound.

Mechanism of Action and Signaling Pathways

In-silico molecular docking studies have provided valuable insights into the potential mechanisms of action of morindone and its derivatives. These compounds are predicted to interact with key proteins involved in cancer cell proliferation and survival.

Key Molecular Targets
  • β-catenin: Morindone has shown a good binding affinity for β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[1][5][6]

  • MDM2-p53: Morindone exhibits a strong binding affinity towards the MDM2-p53 complex, suggesting its potential to disrupt this interaction and activate the tumor suppressor p53.[1][5][6]

  • KRAS: Morindone also demonstrates a strong binding affinity for KRAS, a frequently mutated oncogene in colorectal cancer.[1][5][6]

  • HER-2 and Src Kinase: Molecular docking studies have also suggested potential interactions with HER-2 and Src protein kinase, which are involved in cell growth and proliferation.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways targeted by morindone and its derivatives.

Wnt_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Morindone Morindone Morindone->beta_catenin

Caption: Wnt/β-catenin signaling pathway and the potential inhibitory action of morindone.

p53_Signaling_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Morindone Morindone Morindone->MDM2

Caption: p53 signaling pathway and the potential inhibitory effect of morindone on MDM2.

Experimental Protocols

The cytotoxic activities of the morindone derivatives were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT116, LS174T, HT29, SNU-1, K562)

  • Normal cell line (e.g., CCD841 CoN)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Test compounds (morindone and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the test compounds is removed, and fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., 100-150 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if applicable).

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide highlights the significant potential of morindone and its derivatives as anticancer agents. The structure-activity relationship analysis indicates that the presence and position of hydroxyl, formyl, and methoxyl groups on the anthraquinone core are key determinants of their cytotoxic potency and selectivity. The proposed mechanisms of action, involving the targeting of critical signaling pathways such as Wnt/β-catenin and p53, provide a strong rationale for their further development. The experimental protocols detailed herein offer a standardized approach for the continued evaluation of these and other novel compounds. Future research should focus on the synthesis of new derivatives with optimized substituent patterns to enhance efficacy and selectivity, ultimately paving the way for the development of novel and effective cancer therapies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Hydroxymorindone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides critical safety and logistical information for the proper disposal of 3-Hydroxymorindone, a compound utilized in scientific research. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as potentially hazardous, is mandated.

Hazard Assessment and Classification

Key Hazard Considerations:

  • Cytotoxicity: Substances that are toxic to cells.[2][3][4]

  • Genotoxicity: Potential to damage genetic material.

  • Carcinogenicity: Potential to cause cancer.

The following table summarizes the available information and the inferred hazard classification for this compound.

PropertyDataDisposal Consideration
Chemical Name 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dioneThe anthraquinone structure is associated with potential hazards.
Molecular Formula C₁₅H₁₀O₆[5][6]Not directly indicative of disposal method, but necessary for waste manifest documentation.
Structural Class AnthraquinoneMany anthraquinone derivatives are used as dyes and some have been identified as emerging environmental contaminants[7][8]. Some are also investigated for antineoplastic properties, suggesting potential cytotoxicity.
Toxicity Data No specific data available.Assume the compound is hazardous and cytotoxic based on structural analogs.
Inferred Classification Cytotoxic Waste Must be segregated and disposed of according to cytotoxic waste regulations to mitigate risks to healthcare workers and the environment[3][4].
Primary Disposal Method High-Temperature IncinerationIncineration at temperatures up to 1200°C is required to completely destroy cytotoxic compounds[2]. This should be performed by a licensed hazardous waste disposal company[9][10].

Personal Protective Equipment (PPE)

When handling this compound and its waste, all personnel must wear appropriate PPE to prevent exposure.

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, solid-front gown.

  • Eye Protection: Safety goggles and a face shield.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must be performed with precision.

Step 1: Segregation at the Point of Generation Immediately segregate all waste contaminated with this compound from other waste streams.[3][9] This includes:

  • Unused or expired this compound.

  • Contaminated lab supplies (e.g., pipette tips, vials, gloves, gowns, bench paper).

  • Solutions containing this compound.

  • Contaminated sharps (e.g., needles, scalpels).

Step 2: Use Designated Cytotoxic Waste Containers

  • Sharps: Place all contaminated sharps into a rigid, puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Sharps Waste".[9][11]

  • Solid Waste: Place all non-sharp contaminated items into a designated purple bag or a rigid container with a purple lid.[2][9] These containers must be clearly labeled with the cytotoxic hazard symbol.

  • Liquid Waste: Collect liquid waste containing this compound in a leak-proof, sealable container, also labeled as cytotoxic waste.

Step 3: Labeling and Storage

  • All waste containers must be clearly labeled with "Cytotoxic Waste" and the biohazard symbol.

  • Store the sealed waste containers in a secure, designated area with limited access until collection.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the cytotoxic waste by a licensed and certified hazardous waste management company.

  • Do not dispose of this compound down the drain or in regular trash.

  • The primary method of disposal for cytotoxic waste is high-temperature incineration.[2][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE.

  • Contain the Spill:

    • Powder: Gently cover the spill with wetted absorbent pads to avoid raising dust.

    • Liquid: Cover the spill with absorbent pads.

  • Clean the Area: Clean the spill area thoroughly with a detergent solution, followed by clean water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste in the appropriate purple-lidded container.

Experimental Workflow & Disposal Decision Process

The following diagram illustrates the workflow for handling and disposing of this compound.

G cluster_handling Handling this compound cluster_disposal Disposal Pathway A Start: Experiment with This compound B Wear Full PPE: - Double Gloves - Gown - Eye Protection A->B C Generate Waste: - Unused Compound - Contaminated Supplies - Sharps & Liquids B->C D Segregate Waste at Source C->D E Contaminated Sharps D->E Sharps F Contaminated Solids/PPE D->F Solids G Contaminated Liquids D->G Liquids H Place in Purple-Lidded Sharps Container E->H I Place in Purple Cytotoxic Waste Bag/Bin F->I J Place in Labeled, Leak-Proof Liquid Waste Container G->J K Store in Secure Designated Area H->K I->K J->K L Arrange for Professional Disposal (Incineration) K->L

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxymorindone

Author: BenchChem Technical Support Team. Date: November 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide fournit des informations de sécurité et logistiques essentielles pour la manipulation du 3-Hydroxymorindone. En l'absence d'une fiche de données de sécurité (FDS) spécifique à ce composé, les protocoles suivants sont basés sur les meilleures pratiques pour la manipulation de produits chimiques de recherche potentiellement dangereux, en particulier ceux de la classe des anthraquinones aux propriétés cytotoxiques potentielles.

Évaluation des dangers et précautions générales

Le this compound est un composé de la classe des anthraquinones, dont certains membres sont connus pour leurs propriétés cytotoxiques et leur capacité à interagir avec l'ADN.[1][2][3][4] Par conséquent, il doit être manipulé avec la plus grande prudence dans un environnement de laboratoire contrôlé. Il est impératif de supposer que le composé présente des dangers potentiels, notamment une irritation de la peau et des yeux, une toxicité aiguë et des effets chroniques potentiels.

Équipement de protection individuelle (EPI)

Une sélection et une utilisation appropriées de l'EPI constituent la première ligne de défense lors de la manipulation du this compound. Il est recommandé d'utiliser une double paire de gants.

Équipement Spécification Objectif
Protection des mains Deux paires de gants en nitrile sans poudre, conformes à la norme ASTM D6978.Prévient l'exposition cutanée. Le port d'une double paire de gants offre une protection supplémentaire en cas de déchirure du gant extérieur.
Protection du corps Blouse de laboratoire à manches longues avec poignets serrés, résistante aux produits chimiques.Protège la peau et les vêtements personnels de la contamination.
Protection des yeux Lunettes de sécurité à protection latérale ou lunettes de protection contre les produits chimiques.Protège les yeux des éclaboussures et des particules en suspension dans l'air.
Protection respiratoire À utiliser dans une hotte chimique ou une enceinte ventilée. Un respirateur N95 ou supérieur peut être nécessaire pour la manipulation de poudres en dehors d'une enceinte.Minimise l'inhalation de particules de poudre.

Plans opérationnels : Procédures de manipulation étape par étape

Une manipulation méticuleuse est essentielle pour minimiser les risques d'exposition et de contamination.

1. Préparation et pesée :

  • Effectuez toutes les manipulations de this compound en poudre dans une hotte chimique ou une autre enceinte ventilée pour éviter l'inhalation de particules.

  • Utilisez des outils dédiés (spatules, papier de pesée) pour la manipulation du composé.

  • Nettoyez et décontaminez soigneusement les surfaces de travail avant et après utilisation.

2. Dissolution et manipulation en solution :

  • Lors de la dissolution du composé, ajoutez lentement le solvant au solide pour éviter les éclaboussures.

  • Manipulez les solutions contenant du this compound dans une hotte chimique.

  • Étiquetez clairement tous les récipients contenant le composé avec son nom, sa concentration et les pictogrammes de danger appropriés.

3. Déversements accidentels :

  • En cas de déversement, évacuez la zone et limitez l'accès.

  • Pour les petits déversements de poudre, couvrez délicatement avec un matériau absorbant humide pour éviter la formation de poussière.

  • Pour les déversements de liquide, absorbez avec un matériau inerte (par exemple, de la vermiculite, du sable).

  • Recueillez les matériaux de déversement dans un récipient de déchets dangereux correctement étiqueté.

  • Décontaminez la zone de déversement avec un agent de nettoyage approprié.

Plan d'élimination

Une élimination appropriée est essentielle pour protéger le personnel et l'environnement.

Type de déchet Procédure d'élimination
This compound solide non utilisé Collecter dans un récipient de déchets dangereux clairement étiqueté.
Solutions contenant du this compound Collecter dans un récipient de déchets dangereux liquides étiqueté. Ne pas verser dans l'évier.
Matériaux contaminés (EPI, verrerie, etc.) Placer dans un récipient de déchets dangereux solides étiqueté. La verrerie doit être rincée avec un solvant approprié (le rinçage doit être collecté comme déchet dangereux) avant le nettoyage ou l'élimination.

Tous les déchets dangereux doivent être éliminés par l'intermédiaire du programme de gestion des déchets dangereux de votre institution, conformément aux réglementations locales et nationales.

G Workflow de manipulation sécurisée du this compound cluster_prep Préparation cluster_handling Manipulation cluster_cleanup Nettoyage et élimination prep1 Enfiler l'EPI approprié (double paire de gants, blouse, lunettes) prep2 Préparer la hotte chimique prep1->prep2 handle1 Peser le this compound dans la hotte prep2->handle1 handle2 Préparer la solution dans la hotte handle1->handle2 handle3 Mener l'expérience handle2->handle3 clean1 Décontaminer la zone de travail et l'équipement handle3->clean1 clean2 Éliminer les déchets solides et liquides conformément aux protocoles clean1->clean2 clean3 Retirer l'EPI et se laver les mains clean2->clean3

Légende: Workflow pour la manipulation sécurisée du this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymorindone
Reactant of Route 2
3-Hydroxymorindone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.